2-Bromo-4-fluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNDREXLRLDWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189823 | |
| Record name | 2-Bromo-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-26-5 | |
| Record name | 2-Bromo-4-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-4-fluorobenzonitrile: A Comprehensive Technical Guide
CAS Number: 36282-26-5
This technical guide provides an in-depth overview of 2-Bromo-4-fluorobenzonitrile, a pivotal building block in modern synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a dihalogenated benzonitrile derivative.[1] Its trifunctional nature, arising from the nitrile, bromo, and fluoro groups, makes it a highly versatile reagent in organic synthesis.[2] The compound typically appears as an off-white to pale yellow solid.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36282-26-5 | [1][3][5][6] |
| Molecular Formula | C₇H₃BrFN | [1][3][5][6] |
| Molecular Weight | 200.01 g/mol | [1][3][5][6] |
| Appearance | Off-white powder; White to Gray to Brown powder to crystal | [3][4] |
| Melting Point | 74-79 °C | [5] |
| Purity | ≥97% or ≥98% | [3][5] |
| EINECS Number | 252-949-7 | [5][6] |
| Synonyms | 4-Fluoro-2-bromobenzonitrile; Benzonitrile, 2-bromo-4-fluoro- | [4] |
Reactivity and Applications
The unique arrangement of functional groups in this compound dictates its reactivity and broad utility. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1][2] The fluorine atom, activated by the electron-withdrawing nitrile group, serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[1] The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or can participate in cycloaddition reactions to form heterocycles like oxadiazoles.[1][2]
This versatile reactivity profile makes this compound a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: It is a common molecular scaffold for active pharmaceutical ingredients (APIs).[1] It has been utilized in the synthesis of cannabinoid receptor type 2 (CB2) selective modulators for treating central nervous system disorders, as well as dual aromatase-steroid sulfatase inhibitors.[1]
-
Materials Science: Its distinct electronic properties are leveraged in the development of advanced materials, including organic semiconductors and polymers.[3] It is also used in the synthesis of highly triplet energy iridium(III) isocyanoborato complexes for applications in photochemistry.[1]
-
Agrochemicals: The compound is used in the formulation of pesticides and herbicides.[3]
-
Organic Synthesis: It serves as a versatile substrate with multiple reactive sites for the construction of complex molecules.[1]
Caption: Reactivity pathways of this compound.
Experimental Protocols: Synthesis
Detailed below are two distinct methods for the synthesis of this compound.
Synthesis from 2-Bromo-4-fluorobenzamide
This method involves the dehydration of a benzamide to the corresponding nitrile.
Experimental Procedure: A solution of 2-bromo-4-fluorobenzamide (10.9 g, 0.05 mol) in dry pyridine (50 mL) is stirred and cooled in an ice bath.[7] Trifluoroacetic anhydride (11.2 g, 0.0525 mol) is added dropwise.[7] The reaction mixture is then stirred at room temperature for 2 hours. The majority of the solvent is removed under reduced pressure. The resulting residue is dissolved in ether, washed, and dried. Evaporation of the ether under reduced pressure yields the crude product as a solid. The final product can be purified by sublimation at 55°C and 0.05 mm to afford white crystals with a melting point of 75°-76.5°C.[7]
Caption: Workflow for the synthesis of this compound.
Synthesis from 2-Bromo-4-fluorobenzaldehyde
This method utilizes a ruthenium-based photocatalyst for the conversion of an aldehyde to a nitrile.
Experimental Procedure: In a dry 2 mL reaction vial, 2-bromo-4-fluorobenzaldehyde (0.136 g, 1 mmol), pyridine (0.474 g, 6.0 mmol), Ru(bpy)₃(PF₆)₂ (0.017 g, 0.02 mmol), an additional reagent (0.043 g, 0.20 mmol), and (NH₄)₂S₂O₈ (0.501 g, 2.2 mmol) are combined in acetonitrile (2 mL).[8] Activated 3Å molecular sieves (~0.2 g) are added, and the vial is sealed. The reaction mixture is irradiated in a blue LED reactor for 24 hours.[8] Upon completion, the reaction is quenched with ethyl acetate (EtOAc) and transferred to a separatory funnel. The mixture is further diluted with EtOAc (30 mL) and 0.5 M HCl (aq, 30 mL) to separate the layers. The aqueous layer is extracted with EtOAc (3 x 20 mL). The combined organic layers are washed sequentially with 0.5 M HCl (aq, 2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL). The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography, eluting with a hexane/EtOAc (90:10) mixture to yield pure this compound as a white solid (50% yield).[8]
Caption: Photocatalytic synthesis workflow.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[9] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[9]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Precautionary Measures: When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[9] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9] In case of spillage, sweep up the material and place it in a suitable container for disposal.[10] Prevent the chemical from entering drains.[10] For disposal, follow local regulations and use an approved waste disposal plant.[9]
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 36282-26-5: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound 97 36282-26-5 [sigmaaldrich.cn]
- 6. chemwhat.com [chemwhat.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | 36282-26-5 [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzonitrile, a key building block in modern medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of pharmacologically active compounds.
Core Properties of this compound
This compound is a dihalogenated benzonitrile that serves as a versatile scaffold in organic synthesis. Its molecular structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for the construction of complex molecules.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 200.01 g/mol | [1] |
| Molecular Formula | C₇H₃BrFN | [1] |
| CAS Number | 36282-26-5 | [2][3] |
| Appearance | White to pale cream/purple crystalline powder | [4] |
| Melting Point | 73-79 °C | [2] |
| Purity | ≥97% | [4] |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Moderately soluble in organic solvents | [1] |
Synthesis of this compound
There are multiple synthetic routes to obtain this compound. Below are two common laboratory-scale protocols.
Synthesis from 2-Bromo-4-fluorobenzamide
This method involves the dehydration of the corresponding benzamide using trifluoroacetic anhydride.[2]
Experimental Protocol:
-
In a round-bottom flask, dissolve 10.9 g (0.05 mol) of 2-bromo-4-fluorobenzamide in 50 mL of dry pyridine.
-
Cool the stirred solution in an ice bath.
-
Add 11.2 g (0.0525 mol) of trifluoroacetic anhydride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the bulk of the pyridine under reduced pressure.
-
Dissolve the residue in diethyl ether and wash the ethereal solution with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the solid product by sublimation at 55 °C and 0.05 mm pressure to obtain white crystals of this compound.[2]
Synthesis from 2-Bromo-4-fluorobenzaldehyde
This protocol describes the conversion of the aldehyde to the nitrile via an oxime intermediate, facilitated by a ruthenium photocatalyst.[3]
Experimental Protocol:
-
In a 2 mL reaction vial, combine 2-bromo-4-fluorobenzaldehyde (0.136 g, 1 mmol), pyridine (0.474 g, 6.0 mmol), Ru(bpy)₃(PF₆)₂ (0.017 g, 0.02 mmol), (NH₄)₂S₂O₈ (0.501 g, 2.2 mmol), and activated 3Å molecular sieves (approx. 0.2 g).
-
Add acetonitrile (2 mL) to the vial to achieve a 0.5 M concentration of the aldehyde.
-
Seal the reaction vial and place it in a blue LED reactor for 24 hours, maintaining the temperature at approximately 50 °C.
-
After 24 hours, quench the reaction with ethyl acetate and transfer the mixture to a separatory funnel.
-
Add additional ethyl acetate (30 mL) and 0.5 M HCl (aq, 30 mL) to separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 0.5 M HCl (aq, 2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/EtOAc mixture (90:10), to yield pure this compound as a white solid.[3]
Chemical Reactivity and Applications
This compound is a valuable intermediate due to its three distinct reactive sites, which can be addressed with high selectivity.
Suzuki-Miyaura Cross-Coupling
The bromo substituent is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids.[4]
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution, activated by the electron-withdrawing nitrile group.[4] This allows for the introduction of various nucleophiles at the C4 position.
Experimental Protocol for Methoxylation:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at a temperature between room temperature and 80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent like dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by flash chromatography.[5]
Synthesis of 1,2,4-Oxadiazoles
The nitrile group can be converted into a 1,2,4-oxadiazole ring, a common bioisostere for esters and amides in drug design. This transformation is particularly relevant as derivatives of this compound are known to be type 2 cannabinoid receptor (CB2) modulators.[4]
Logical Workflow for Oxadiazole Synthesis:
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from a nitrile.
Application in Drug Discovery: Targeting the Cannabinoid Receptor Type 2 (CB2)
Derivatives of this compound have been investigated as selective modulators of the Cannabinoid Receptor Type 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and is a promising therapeutic target for inflammatory and neuropathic pain conditions.
CB2 Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the CB2 receptor.
Spectroscopic Characterization
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom, followed by the loss of HCN from the nitrile group.
Infrared (IR) Spectroscopy
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected around 2230 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
-
C-Br Stretch: A peak in the 700-500 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show three signals in the aromatic region (typically 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The signals will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus.
-
¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronegativity of the halogen and nitrile substituents.
This guide serves as a foundational resource for researchers working with this compound. For further information, consulting the primary literature and safety data sheets is recommended.
References
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-4-fluorobenzonitrile, a key building block in the development of novel pharmaceuticals and advanced materials.
Core Chemical Properties
This compound is a dihalogenated benzonitrile that serves as a versatile intermediate in organic synthesis.[1] Its trifunctional nature, featuring a nitrile group, a fluorine substituent, and a bromine substituent, allows for a high degree of chemical manipulation.[2]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrFN | [1] |
| Molecular Weight | 200.01 g/mol | [1] |
| Appearance | White to off-white or pale purple crystalline powder. | [1][2] |
| Melting Point | 75-78 °C | [3] |
| Boiling Point | 238-239 °C (for isomer 4-Bromo-2-fluorobenzonitrile, estimated) | [4] |
| Density | 1.7286 g/cm³ (rough estimate for isomer) | [4][5] |
| Solubility | Soluble in methanol, insoluble in water. | [4] |
| CAS Number | 36282-26-5 | [1] |
Synthesis and Reactivity
This compound is a valuable synthon due to its three distinct reactive sites. The bromine atom is readily susceptible to palladium-catalyzed cross-coupling reactions, the fluorine atom can be displaced through nucleophilic aromatic substitution, and the nitrile group can undergo various transformations.[1][2]
Synthetic Routes
Several synthetic pathways to this compound have been reported. Two common methods are detailed below.
1. Dehydration of 2-Bromo-4-fluorobenzamide:
A prevalent method involves the dehydration of 2-bromo-4-fluorobenzamide using a dehydrating agent such as trifluoroacetic anhydride in pyridine.[3]
Experimental Protocol: Synthesis from 2-Bromo-4-fluorobenzamide [3]
-
Materials:
-
2-bromo-4-fluorobenzamide (10.9 g, 0.05 mol)
-
Dry pyridine (50 ml)
-
Trifluoroacetic anhydride (11.2 g, 0.0525 mol)
-
Ether
-
-
Procedure:
-
A solution of 2-bromo-4-fluorobenzamide in dry pyridine is stirred and cooled in an ice bath.
-
Trifluoroacetic anhydride is added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for 2 hours.
-
The bulk of the solvent is evaporated under reduced pressure.
-
The residue is dissolved in ether.
-
The ethereal extract is washed, dried, and evaporated under reduced pressure to yield the solid product.
-
The product can be further purified by sublimation at 55°C and 0.05 mm to yield white crystals.
-
2. Conversion from 2-Bromo-4-fluorobenzaldehyde:
Another synthetic approach involves the conversion of 2-bromo-4-fluorobenzaldehyde to the corresponding nitrile.
Experimental Protocol: Synthesis from 2-Bromo-4-fluorobenzaldehyde [6]
-
Materials:
-
2-bromo-4-fluorobenzaldehyde
-
Pyridine
-
Acetonitrile
-
Ru(bpy)₃(PF₆)₂
-
(NH₄)₂S₂O₈
-
Activated 3Å molecular sieves
-
Ethyl acetate (EtOAc)
-
0.5 M HCl (aq)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
-
Hexane
-
-
Procedure:
-
In a dry reaction vial, combine 2-bromo-4-fluorobenzaldehyde, pyridine, and acetonitrile.
-
Add Ru(bpy)₃(PF₆)₂, (NH₄)₂S₂O₈, and activated 3Å molecular sieves.
-
Seal the reaction vial and irradiate with a blue LED for 24 hours, maintaining the temperature at approximately 50 °C.
-
Upon completion, quench the reaction with EtOAc and transfer the mixture to a separatory funnel.
-
Add additional EtOAc and 0.5 M HCl (aq) to separate the organic and aqueous layers.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash sequentially with 0.5 M HCl (aq), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/EtOAc solvent mixture.
-
Concentrate the eluate by rotary evaporation to obtain pure this compound as a white solid.
-
Key Reactions
The reactivity of this compound makes it a cornerstone for the synthesis of a diverse array of complex molecules.
1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):
The bromine atom at the 2-position is an excellent handle for introducing various aryl or vinyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
General Experimental Protocol: Suzuki-Miyaura Coupling [7][8][9]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Nucleophilic Aromatic Substitution (SNAr):
The fluorine atom at the 4-position is activated by the electron-withdrawing nitrile group, making it a suitable leaving group for nucleophilic aromatic substitution reactions.[1] This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.[10]
General Experimental Protocol: Nucleophilic Aromatic Substitution [10][11]
-
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., amine, alcohol, thiol; 1.2 equiv)
-
Base (e.g., K₂CO₃, Et₃N; 2.0 equiv)
-
Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)
-
-
Procedure:
-
Dissolve the nucleophile in the chosen solvent in a reaction flask.
-
If the nucleophile is not already deprotonated, add the base and stir at room temperature.
-
Add a solution of this compound in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Work-up the reaction by diluting with water and acidifying with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the bromine will likely appear as a doublet, the proton ortho to the fluorine as a doublet of doublets, and the proton between the fluorine and nitrile groups as a doublet of doublets.
¹³C NMR (Predicted):
The carbon NMR spectrum will exhibit seven distinct signals. The carbon bearing the nitrile group will be significantly downfield (around 115-120 ppm). The carbons attached to the bromine and fluorine atoms will also show characteristic shifts, with the carbon-fluorine coupling being a prominent feature. Aromatic carbons typically appear in the range of 110-140 ppm.
Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Applications in Research and Drug Development
The unique structural features and reactivity of this compound make it a valuable building block in several areas of research and development:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.[2]
-
Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides.[2]
-
Materials Science: It is employed in the fabrication of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells.[2]
Visualizations
Synthesis of this compound
Caption: Synthetic pathways to this compound.
Reactivity of this compound
Caption: Key reactions of this compound.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 [chemicalbook.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:79630-23-2,3-溴-4-氟苯腈,Benzonitrile, 3-bromo-4-fluoro- [en.chemfish.com]
- 6. This compound | 36282-26-5 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-4-fluorobenzonitrile: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzonitrile, a pivotal chemical intermediate in the fields of pharmaceutical sciences, agrochemicals, and materials science. Its unique trifunctional structure offers significant versatility in synthetic chemistry, making it a valuable building block for complex molecular architectures. This document details its chemical and physical properties, established synthesis protocols, key applications, and essential safety information.
Core Chemical and Physical Properties
This compound is an organic compound featuring a benzene ring substituted with a bromine atom at the second position, a fluorine atom at the fourth position, and a nitrile group at the first position.[1] This substitution pattern imparts distinct reactivity to each functional group, enabling selective chemical transformations.[2]
Below is a summary of its key quantitative data:
| Property | Value | Reference(s) |
| CAS Number | 36282-26-5 | [3][4] |
| Molecular Formula | C₇H₃BrFN | [3][4] |
| Molecular Weight | 200.01 g/mol | [3][4] |
| Appearance | White to off-white or pale purple powder/crystal | [1][3][4] |
| Melting Point | 75 - 78 °C | [3][5] |
| Purity | Typically ≥ 97-98% | [3][4] |
| Solubility | Moderately soluble in organic solvents | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated place | [6][7] |
Molecular Structure
The structure of this compound is fundamental to its utility in synthetic chemistry.
Caption: 2D structure of this compound.
Synthesis Protocols
This compound can be synthesized via several routes. The following are detailed experimental protocols for two common methods.
Synthesis from 2-Bromo-4-fluorobenzamide
This method involves the dehydration of a benzamide precursor using trifluoroacetic anhydride.
Experimental Protocol:
-
A solution of 10.9 g (0.05 mole) of 2-bromo-4-fluorobenzamide is prepared in 50 ml of dry pyridine.[5]
-
The solution is stirred and cooled in an ice-bath.[5]
-
While cooling, 11.2 g (0.0525 mole) of trifluoroacetic anhydride is added dropwise.[5]
-
The reaction mixture is allowed to stir at room temperature for 2 hours.[5]
-
The bulk of the pyridine solvent is evaporated under reduced pressure.[5]
-
The resulting residue is dissolved in ether. The ethereal extract is washed and dried.[5]
-
Evaporation of the ether under reduced pressure yields the solid product.[5]
-
The crude product can be purified by sublimation at 55°C and 0.05 mm to yield white crystals of this compound.[5]
Caption: Workflow for synthesis from 2-Bromo-4-fluorobenzamide.
Synthesis from 2-Bromo-4-fluorobenzaldehyde
This protocol describes a modern photocatalytic approach to synthesize the target compound from an aldehyde precursor.
Experimental Protocol:
-
In a dry 2 mL reaction vial, add 2-bromo-4-fluorobenzaldehyde (0.136 g, 1 mmol), pyridine (0.474 g, 6.0 mmol), and acetonitrile (2 mL).[8]
-
To this mixture, add the ruthenium catalyst Ru(bpy)₃(PF₆)₂ (0.017 g, 0.02 mmol), an additional reagent (0.043 g, 0.20 mmol), ammonium persulfate ((NH₄)₂S₂O₈, 0.501 g, 2.2 mmol), and activated 3Å molecular sieves (~0.2 g).[8]
-
Seal the reaction vial and place it in a blue LED reactor for 24 hours of irradiation, maintaining a temperature of approximately 50°C.[8]
-
After 24 hours, quench the reaction with ethyl acetate (EtOAc).[8]
-
Transfer the mixture to a separatory funnel. Add additional EtOAc (30 mL) and 0.5 M HCl (aq, 30 mL) to separate the layers.[8]
-
Extract the aqueous layer with EtOAc (3 x 20 mL).[8]
-
Combine the organic layers and wash sequentially with 0.5 M HCl (aq, 2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).[8]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[8]
-
Purify the crude product via silica gel column chromatography, eluting with a hexane/EtOAc mixture (e.g., 90:10), to yield pure this compound as a white solid.[8]
Reactivity and Applications
The synthetic utility of this compound arises from the differential reactivity of its three functional groups.[2][3] This allows for its use as a versatile molecular scaffold in the synthesis of a wide range of high-value chemicals.
-
Pharmaceuticals: It is a key intermediate for Active Pharmaceutical Ingredients (APIs).[3] The nitrile group can be reacted with hydroxylamine to form oxadiazoles, which are used in developing type 2 cannabinoid receptor (CB2) modulators for treating central nervous system disorders.[3] It is also used in the synthesis of kinase inhibitors and other targeted therapies.[9][10]
-
Agrochemicals: The compound serves as a building block in the creation of novel pesticides, herbicides, and fungicides.[1][4]
-
Advanced Materials: It is used in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs) and other organic electronic materials.[4][10]
The primary reaction pathways involve:
-
Palladium-catalyzed Cross-Coupling: The bromo-substituent readily participates in reactions like Suzuki and Buchwald-Hartwig couplings to form new C-C bonds.[3][10]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitrile group activates the ring, making the fluoride an excellent leaving group for SₙAr reactions.[3]
-
Nitrile Group Transformation: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[2]
Caption: Key reaction pathways and applications of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Measures | Reference(s) |
| Harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. | [6][11][12] |
| Causes skin and serious eye irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. | [6][11][12] |
| May cause respiratory irritation. | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [6][12] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [6][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [6] |
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[6]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Take off contaminated clothing and wash it before reuse.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][7]
References
- 1. CAS 36282-26-5: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound | 36282-26-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Physical Properties of 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-4-fluorobenzonitrile (CAS No. 36282-26-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to be a valuable resource for researchers and professionals in drug development, offering a concise summary of its physical characteristics and detailed experimental protocols for their determination.
Core Physical Properties
This compound is a dihalogenated benzonitrile derivative. Its physical state at standard conditions is a solid, appearing as white to pale cream or pale purple crystals or powder.[1][2]
Quantitative Physical Data
| Physical Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrFN | [1] |
| Molecular Weight | 200.01 g/mol | [1] |
| Melting Point | 73.0-79.0 °C | [2] |
| 77 °C | [1] | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Appearance | White to pale cream crystals or powder; Pale purple powder | [1][2] |
| CAS Number | 36282-26-5 | [1][2] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the primary physical properties of organic compounds like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance.
-
Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point would be determined at a reduced pressure to avoid decomposition at high temperatures.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating.
-
Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end.
-
Observation: Heating is continued until a steady stream of bubbles emerges. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Determination of Density
The density of a substance is its mass per unit volume. For a solid like this compound, the density can be determined using the displacement method.
Methodology:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent if the compound is non-polar). The initial volume of the liquid is recorded.
-
Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid sample.
-
Calculation: The density is calculated by dividing the mass of the sample by its volume.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of this compound can be qualitatively and quantitatively determined in various solvents.
Methodology (Qualitative):
-
Sample and Solvent: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as soluble, partially soluble, or insoluble.
-
Heating: If the substance is insoluble at room temperature, the mixture can be gently heated to observe any change in solubility.
Methodology (Quantitative - Saturated Solution Method):
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that the solution is saturated.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Analysis: A known volume of the saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solid solute is measured.
-
Calculation: The solubility is then expressed as grams of solute per 100 mL of solvent or in other appropriate units.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.
References
An In-depth Technical Guide to the Safety of 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 2-Bromo-4-fluorobenzonitrile, a dihalogenated benzonitrile building block utilized as a molecular scaffold in the synthesis of active pharmaceutical ingredients (APIs).[1] Understanding the hazards and proper handling procedures is critical for ensuring laboratory safety and mitigating risk in research and development settings.
Chemical Identification and Physical Properties
Proper identification and knowledge of the physical characteristics of a substance are the foundation of safety.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Fluoro-2-bromobenzonitrile |
| CAS Number | 36282-26-5 |
| Molecular Formula | C₇H₃BrFN |
| Molecular Weight | 200.01 g/mol [1][2] |
| Appearance | Pale purple to white or pale cream powder/crystals[1][3] |
| Melting Point | 73.0 - 79.0 °C[3] |
| Purity | ≥97% - 98%[1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.
GHS Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4[2][4][5][6] |
| Acute Toxicity, Dermal | Category 4[2][4][5][6] |
| Acute Toxicity, Inhalation | Category 4[2][4][5][6] |
| Skin Corrosion/Irritation | Category 2[4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2[2][4][6] |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3[4][5][6] |
Hazard Statements
The following diagram illustrates the relationship between the GHS hazard classifications and their corresponding pictograms and signal word.
Caption: GHS Hazard Profile for this compound.
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure stability of the compound.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8] |
| Skin Protection | Wear protective gloves and long-sleeved clothing.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][6] |
Handling and Storage Procedures
-
Handling: Use in a well-ventilated area.[9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[2]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][9] Store away from incompatible materials such as strong oxidizing agents.[4][6]
The following workflow outlines the general procedure for safe handling of this compound in a laboratory setting.
Caption: Laboratory Workflow for Handling this compound.
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][5] |
Accidental Release Measures
-
Personal Precautions: Limit all unnecessary personal contact. Wear protective clothing, impervious gloves, and safety glasses.[9]
-
Environmental Precautions: Prevent entry into drains and waterways.[5]
-
Cleanup: Use dry clean-up procedures and avoid generating dust.[9] Sweep up and shovel into suitable containers for disposal.[4][6]
The following flowchart details the decision-making process for responding to an accidental spill.
Caption: Emergency Response Flowchart for a Chemical Spill.
Experimental Protocol: Synthesis
While specific experimental protocols will vary based on the research objective, a general synthesis method for this compound from 2-bromo-4-fluorobenzaldehyde has been reported.[10] This provides context for the chemical's use and potential for exposure.
General Procedure:
-
In a reaction vial, combine 2-bromo-4-fluorobenzaldehyde and pyridine in acetonitrile.[10]
-
Add Ru(bpy)₃(PF₆)₂, an additional reagent, and ammonium persulfate ((NH₄)₂S₂O₈) to the mixture.[10]
-
Irradiate the sealed vial with a blue LED reactor for 24 hours.[10]
-
Quench the reaction with ethyl acetate (EtOAc) and perform an aqueous workup with hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), and brine.[10]
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.[10]
-
Purify the crude product via column chromatography on silica gel using a hexane/EtOAc solvent system to yield pure this compound as a white solid.[10]
Toxicological and Ecological Information
Toxicological Information
-
Acute Effects: The primary toxicological concerns are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[2][4]
-
Chronic Effects: No specific data on mutagenic, reproductive, or developmental effects are readily available.[4] The chemical is not listed as a known or anticipated carcinogen by NTP.[5]
Ecological Information
-
No substances known to be hazardous to the environment or not degradable in waste water treatment plants have been identified in this product.[2]
-
Due to its low water solubility, it is not likely to be mobile in the environment, and spillage is unlikely to penetrate the soil.[2]
Disposal Considerations
Waste from this product is classified as hazardous.[2] Dispose of contents and container in accordance with local, regional, and national regulations.[2] Do not mix with other waste.[5] Uncleaned containers should be treated as the product itself.[5]
References
- 1. ossila.com [ossila.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile [xixisys.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. This compound | 36282-26-5 [chemicalbook.com]
Toxicological Profile of 2-Bromo-4-fluorobenzonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological properties of 2-Bromo-4-fluorobenzonitrile (CAS No: 100375-96-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document synthesizes available data on its acute toxicity, irritation potential, and genotoxicity, and outlines standard experimental protocols for these assessments. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 100375-96-4 |
| Molecular Formula | C₇H₃BrFN |
| Molecular Weight | 200.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76-80 °C |
Toxicological Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified from various safety data sheets are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Quantitative Toxicological Data
Specific quantitative toxicological data for this compound is not widely available in published literature. However, data for the closely related isomer, 4-Bromo-2-fluorobenzonitrile, provides an indication of its potential toxicity.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (female) | Oral | > 300 - < 2000 mg/kg bw | [1] |
Note: This data is for the isomer 4-Bromo-2-fluorobenzonitrile and should be used as an estimate for this compound with caution.
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on standardized OECD guidelines and representative study reports.
Acute Oral Toxicity (OECD 401)
This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[2]
Test System:
-
Species: Rat (Sprague Dawley strain is commonly used)
-
Sex: Initially, one sex (typically female) is used. If significant differences in sensitivity are suspected, both sexes are tested.
-
Age: Young adult animals (8-12 weeks old).
-
Housing: Housed in appropriate cages with controlled temperature, humidity, and light-dark cycle.
-
Diet: Standard laboratory diet and water available ad libitum, with a fasting period before administration.
Methodology:
-
Dose Formulation: The test substance is typically suspended or dissolved in a suitable vehicle (e.g., corn oil, water with a suspending agent). The concentration is adjusted to deliver the desired dose in a constant volume.
-
Administration: A single dose is administered to the animals by gavage.
-
Dose Levels: A limit test at 2000 mg/kg body weight may be performed initially. If mortality occurs, a full study with at least three dose levels is conducted to determine the LD50.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.
Acute Oral Toxicity Experimental Workflow
Dermal Irritation (Draize Test - OECD 404)
This test assesses the potential of a substance to cause skin irritation.[3]
Test System:
-
Species: Albino rabbit.
-
Number of Animals: At least three animals.
-
Skin Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
Methodology:
-
Application: A 0.5 g amount of the solid test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The patch is left in place for 4 hours.
-
Removal and Observation: After 4 hours, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored according to a standardized scale (Draize scoring system). The Primary Irritation Index (PII) is calculated from the scores.
Dermal Irritation Test Workflow
Eye Irritation (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage. Due to ethical considerations, in vitro alternatives like the Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) are often used as a screening tool.[4][5]
HET-CAM Test Protocol (In Vitro Alternative):
-
Preparation: Fertilized hen's eggs are incubated for 9 days. On day 9, a window is cut into the shell to expose the chorioallantoic membrane (CAM).
-
Application: A defined amount of the test substance is applied directly onto the CAM.
-
Observation: The CAM is observed for 5 minutes for signs of hemorrhage, lysis (vessel breakdown), and coagulation.
-
Scoring: The time to the appearance of each endpoint is recorded and used to calculate an irritation score.
HET-CAM Eye Irritation Screening Workflow
Genotoxicity
A battery of tests is typically required to assess the genotoxic potential of a substance.
This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[6][7][8][9]
Methodology:
-
Strains: At least five strains of bacteria with different mutations are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in mammals.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Evaluation: The number of revertant colonies (bacteria that have mutated back to their original state) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
This test detects damage to chromosomes or the mitotic apparatus in rodents.[6][10]
Methodology:
-
Test System: Typically mice or rats.
-
Administration: The test substance is administered to the animals, usually on two or more occasions.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
-
Analysis: The erythrocytes are analyzed for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a genotoxic effect.
Standard Genotoxicity Testing Pathway
Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity
As of the date of this publication, no specific studies on the chronic toxicity, carcinogenicity, or reproductive and developmental toxicity of this compound were identified in the publicly available scientific literature. Standard protocols for these endpoints are briefly described below.
-
Chronic Toxicity (OECD 452): Involves repeated administration of the substance to animals (usually rodents) for a major portion of their lifespan (e.g., 12 months) to assess long-term health effects.
-
Carcinogenicity (OECD 451): Similar to chronic toxicity studies but extend for the full lifespan of the animal (e.g., 2 years for rats) with the primary endpoint being the development of tumors.
-
Reproductive and Developmental Toxicity (OECD 414, 415, 416): These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development. They involve treating animals before and during mating, throughout gestation and lactation, and assessing the effects on parental animals and their offspring.
Conclusion
This compound is a chemical intermediate with a defined acute hazard profile, being harmful by ingestion, skin contact, and inhalation, and causing skin and eye irritation. While specific quantitative toxicological data is limited, the available information warrants the use of appropriate personal protective equipment and engineering controls to minimize exposure in research and manufacturing settings. Further studies are required to fully characterize its potential for genotoxicity, chronic toxicity, carcinogenicity, and reproductive toxicity to allow for a complete risk assessment. The experimental protocols outlined in this guide provide a framework for conducting such necessary investigations in accordance with internationally recognized guidelines.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile [xixisys.com]
- 2. dep.nj.gov [dep.nj.gov]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. HET-CAM test for determining the possible eye irritancy of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. :: Environmental Analysis Health and Toxicology [eaht.org]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
An In-depth Technical Guide to the Melting Point of 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-fluorobenzonitrile, with a primary focus on its melting point. This document includes detailed experimental protocols for melting point determination, a summary of key quantitative data, and a discussion of factors influencing this critical physical property.
Introduction
This compound is a dihalogenated benzonitrile derivative that serves as a versatile building block in organic synthesis.[1] With its three distinct functional groups—a nitrile, a bromine atom, and a fluorine atom—this compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The bromine substituent is amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitutions.[1][3] The nitrile group can be converted to other functional groups, further enhancing its synthetic utility.[1] Accurate determination of its physical properties, such as the melting point, is crucial for its identification, purity assessment, and application in various chemical processes.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. The melting point is typically reported as a range, which can be influenced by the purity of the substance.
| Property | Value | Source(s) |
| Melting Point | 73.0 - 79.0 °C | [4] |
| 75 - 76.5 °C | [5] | |
| 77 - 78 °C (resublimed) | [5] | |
| Molecular Formula | C₇H₃BrFN | [2][4] |
| Molecular Weight | 200.01 g/mol | [2] |
| CAS Number | 36282-26-5 | [1][2][4] |
| Appearance | White to pale cream crystals, powder, or crystalline powder. | [2][4] |
| Purity (Assay by GC) | ≥97.5% | [4] |
Experimental Protocols for Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. A pure substance typically melts over a narrow range of 1-2°C. Impurities tend to depress and broaden the melting point range.
This is a common and widely used method for determining the melting point of a solid.
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.
-
Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube gently on a hard surface.
-
Instrument Setup: The packed capillary tube is placed in a melting point apparatus. The starting temperature should be set to approximately 10-15°C below the expected melting point.
-
Heating Rate: A heating rate of 1-2°C per minute is recommended for accurate determination. A faster heating rate can be used for a preliminary, approximate measurement.
-
Observation and Recording: The sample is observed through a magnifying lens as the temperature rises. Two temperatures are recorded:
-
T₁ (Onset of Melting): The temperature at which the first liquid droplet is observed.
-
T₂ (Clear Point): The temperature at which the entire sample has melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂.
DSC is a thermoanalytical technique that provides more precise and quantitative data on thermal transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 5-10°C/min).
-
Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
-
Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.
Factors Influencing Melting Point
The purity of this compound is the most critical factor affecting its melting point. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.
Several purification techniques can be employed to obtain a high-purity sample with a sharp melting point:
-
Sublimation: As mentioned in the literature, sublimation at 55°C and 0.05 mm Hg yields white crystals of the product.[5] A resublimed sample showed a melting point of 77-78°C.[5]
-
Recrystallization: This involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, leaving impurities in the mother liquor.
-
Chromatography: Column chromatography can be used for purification, as described in a synthesis procedure where the crude product is purified on a silica gel column using a hexane/EtOAc solvent mixture.[6]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for determining the melting point of this compound using the capillary method.
Caption: Workflow for Capillary Melting Point Determination.
Conclusion
The melting point of this compound is a key parameter for its characterization and quality control. The reported melting point generally falls within the range of 73-79°C.[4][5] A sharp melting range within this window is indicative of high purity. For professionals in drug development and chemical synthesis, understanding the methods for its accurate determination and the factors that influence it is essential for ensuring the reliability and reproducibility of their work. Standard techniques like capillary melting point determination and DSC provide robust methods for assessing this critical physical property.
References
A Comprehensive Technical Guide to 2-Bromo-4-fluorobenzonitrile for Researchers and Drug Development Professionals
Introduction: 2-Bromo-4-fluorobenzonitrile is a versatile, multi-functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and a fluorine atom, provides multiple reactive sites for a variety of chemical transformations. This guide offers an in-depth overview of its chemical properties, key reactions, and its application in the synthesis of biologically active molecules, particularly as a scaffold for active pharmaceutical ingredients (APIs).
Synonyms
Data Presentation
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 36282-26-5 | [1][2][3] |
| Molecular Formula | C₇H₃BrFN | [1][2][3] |
| Molecular Weight | 200.01 g/mol | [1][2][3] |
| Appearance | White to pale purple crystalline powder | [1][2] |
| Melting Point | 74-79 °C | [3] |
| Purity | Typically ≥97% | [2][3] |
| Storage | Store at 0-8°C | [2] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases. |
| Infrared (IR) | Spectra available in public databases such as PubChem. |
| Mass Spectrometry (MS) | Data available in public databases such as PubChem. |
Solubility
Experimental Protocols
Synthesis of this compound from 2-Bromo-4-fluorobenzamide
This protocol describes the dehydration of 2-bromo-4-fluorobenzamide to yield this compound.
Materials:
-
2-Bromo-4-fluorobenzamide
-
Pyridine (dry)
-
Trifluoroacetic anhydride
-
Ether
-
Ice bath
Procedure:
-
Dissolve 2-bromo-4-fluorobenzamide (0.05 mole) in 50 mL of dry pyridine in a round-bottom flask.
-
Cool the stirred solution in an ice bath.
-
Add trifluoroacetic anhydride (0.0525 mole) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the bulk of the pyridine by evaporation under reduced pressure.
-
Dissolve the residue in ether.
-
Wash the ethereal solution with water and then with brine.
-
Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and evaporate the ether under reduced pressure to obtain the crude product as a solid.
-
The product can be purified by sublimation at 55°C and 0.05 mm to yield white crystals.
Suzuki-Miyaura Coupling (Representative Protocol)
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, which can be adapted for this compound. The bromine atom at the 2-position is amenable to palladium-catalyzed C-C bond formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr) (Representative Protocol)
This protocol outlines a general procedure for the nucleophilic aromatic substitution of the fluorine atom at the 4-position, which is activated by the electron-withdrawing nitrile group.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., Morpholine, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Polar aprotic solvent (e.g., DMSO or DMF)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile and the base to the solution.
-
Heat the reaction mixture to 80-120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of 1,2,4-Oxadiazole Derivatives
The nitrile group can be converted to an amidoxime, which can then be cyclized to form a 1,2,4-oxadiazole ring system. These derivatives are of interest as ligands for cannabinoid receptors.[1]
Step 1: Synthesis of 4-Bromo-2-fluoro-N'-hydroxybenzamidine
-
Materials: this compound, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol.
-
Procedure: To a solution of this compound in ethanol, add hydroxylamine hydrochloride and sodium hydroxide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting amidoxime can be isolated by standard workup procedures.
Step 2: Cyclization to form the 1,2,4-Oxadiazole
-
Materials: 4-Bromo-2-fluoro-N'-hydroxybenzamidine, an appropriate acyl chloride or carboxylic acid, a coupling agent (if using a carboxylic acid), and a suitable base and solvent.
-
Procedure: The amidoxime is reacted with an acylating agent to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration upon heating, often in the presence of a base, to yield the 3,5-disubstituted 1,2,4-oxadiazole.
Mandatory Visualization
Cannabinoid Receptor 2 (CB2) Signaling Pathway
Derivatives of this compound have been investigated as ligands for the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Activation of the CB2 receptor is involved in modulating inflammatory responses.
Caption: CB2 Receptor Signaling Pathway.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
References
The Versatile Scaffolding of 2-Bromo-4-fluorobenzonitrile in Modern API Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). 2-Bromo-4-fluorobenzonitrile has emerged as a highly versatile and valuable scaffold due to its unique trifunctional nature. The presence of a bromo group, a fluoro group, and a nitrile group on the benzonitrile core allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of a variety of therapeutic agents. This technical guide provides a comprehensive overview of the applications of this compound in API synthesis, with a focus on its utility in constructing kinase inhibitors and cannabinoid receptor modulators.
Chemical Properties and Reactivity
This compound's utility stems from the distinct reactivity of its three functional groups. The bromo substituent is readily susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively[1][2]. The electron-withdrawing nature of the nitrile and fluoro groups activates the aromatic ring, making the fluorine atom a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions[3][4][5]. Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form various heterocyclic systems[3].
Applications in API Synthesis
The unique chemical reactivity of this compound has been leveraged in the synthesis of several important APIs.
Dasatinib: A Case Study in Kinase Inhibition
This compound is a key intermediate in the synthesis of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[6][7]. Dasatinib functions by inhibiting the BCR-ABL fusion protein kinase and SRC family kinases, thereby blocking the signaling pathways that promote cancer cell proliferation and survival[3][6].
The synthesis of Dasatinib showcases the utility of the bromo and fluoro functionalities of this compound. While specific, detailed synthetic routes starting from this compound are often proprietary, the general strategy involves sequential coupling reactions.
Cannabinoid Receptor Modulators
The scaffold of this compound is also amenable to the synthesis of cannabinoid receptor modulators. These compounds are of interest for their potential therapeutic applications in pain management, appetite stimulation, and the treatment of neurological disorders[8]. The synthesis of such modulators often involves the transformation of the nitrile group and coupling reactions at the bromo position to build the complex structures required for receptor binding[3].
Key Reactions and Experimental Protocols
The following sections detail the key chemical transformations involving this compound and provide representative experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents at the 2-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromobenzonitrile | Phenylboronic acid | Pd Nanoparticles (1) | K₂CO₃ | Water | 70 | - | 98 | [9] |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 | [10] |
| 3 | 4-Bromobenzonitrile | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | Dioxane/H₂O | 80 | 48 | >95 | [11] |
| 4 | 4-Chlorobenzonitrile | 2,4-Dimethoxypyrimidin-5-yltrifluoroborate | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | n-Butanol | 100 | - | 86 | [12] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a suitable solvent mixture (e.g., DMF/EtOH, 3:1 v/v) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere at 100°C for 2 hours or until completion as monitored by TLC. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired biaryl product[13].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | >95 | [14] |
| 2 | 2-Bromo-4-methylpyridine | Primary/Secondary Amine | Pd₂(dba)₃ (1-5) | Phosphine Ligand (1.5-10) | NaOtBu | Toluene | 80-110 | - | [2] |
| 3 | Aryl Halide | Ammonia Equivalent | Pd₂(dba)₃ | XPhos/Josiphos | NaOtBu | Toluene/Dioxane | 80-110 | - | [15] |
| 4 | Aryl Iodide | Aryl/Aliphatic Amine | Ni(acac)₂ | - | - | - | - | High | [13] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.). The vessel is sealed, and an anhydrous solvent (e.g., toluene) is added. The mixture is stirred for a few minutes before adding this compound (1.0 equiv.) and the desired amine (1.2 equiv.). The reaction is heated to 80-110°C until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography[2][15].
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position of this compound can be displaced by various nucleophiles through an SNAr mechanism.
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 | 0.5 | 42 (avg) | [16] |
| 2 | 2-Bromo-4-fluoro-5-methylpyridine | Morpholine | K₂CO₃ | DMSO | 80-100 | - | - | [17] |
| 3 | Polyfluoroarene | Phenothiazine | K₃PO₄ | MeCN | 60 | 24 | 67 | [4] |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF, is added the nucleophile (e.g., an alcohol or an amine, 1.2 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.). The reaction mixture is heated to a temperature ranging from 80°C to 140°C and monitored by TLC. Upon completion, the reaction is cooled to room temperature and poured into water. The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous sulfate salt, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization[16][17].
Signaling Pathways and Mechanisms of Action
Understanding the biological targets and signaling pathways of APIs derived from this compound is crucial for rational drug design.
Dasatinib Signaling Pathway
Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases. This leads to the downregulation of several key signaling pathways involved in cell proliferation and survival.
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways.
Cannabinoid Receptor Signaling
Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. apicule.com [apicule.com]
- 8. Design and Synthesis of Cannabinoid 1 Receptor (CB1R) Allosteric Modulators: Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. benchchem.com [benchchem.com]
The Strategic Role of 2-Bromo-4-fluorobenzonitrile in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 2-Bromo-4-fluorobenzonitrile has emerged as a highly valuable scaffold in medicinal chemistry. Its trifunctional nature, featuring bromo, fluoro, and nitrile moieties, offers medicinal chemists a powerful tool for the construction of complex molecular architectures with diverse pharmacological activities. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of potent and selective modulators of key biological targets, including Cannabinoid Receptor 2 (CB2), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and B-RAF kinase.
Core Chemical Reactivity and Synthetic Utility
This compound's utility in medicinal chemistry stems from the distinct reactivity of its three functional groups:
-
Bromine Atom: The bromo substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of aryl, heteroaryl, and amino groups, enabling extensive structure-activity relationship (SAR) studies.
-
Fluorine Atom: The electron-withdrawing nature of the nitrile group activates the aromatic ring, making the fluorine atom a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions. This provides a direct route to introduce a wide range of nucleophiles, further expanding the chemical diversity of synthesized libraries.
-
Nitrile Group: The nitrile functionality can be transformed into various other functional groups, including amines, carboxylic acids, and tetrazoles. Furthermore, it can participate in cycloaddition reactions to form heterocyclic systems like oxadiazoles, which are prevalent in many bioactive molecules.[1]
This orthogonal reactivity allows for a stepwise and controlled elaboration of the this compound core, making it an ideal starting material for the synthesis of targeted compound libraries.
Application in the Synthesis of Bioactive Molecules
The strategic application of this compound and its isomers has led to the discovery of potent inhibitors and modulators of several important drug targets.
Cannabinoid Receptor 2 (CB2) Agonists
The CB2 receptor, primarily expressed in immune cells, is a promising therapeutic target for a range of inflammatory and neurodegenerative diseases.[1] Derivatives of this compound have been utilized in the synthesis of selective CB2 receptor agonists.[1] The synthesis often involves the conversion of the nitrile group into an oxadiazole ring, a common bioisostere in cannabinoid ligands.
Signaling Pathway of Cannabinoid Receptor 2 (CB2)
Upon activation by an agonist, the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also activate the MAPK/ERK pathway, influencing cell proliferation and survival.
Quantitative Data: SAR of Cannabinoid Receptor Agonists
The following table presents the structure-activity relationship data for a series of fluorinated 2-oxoquinoline CB2 ligands. While not directly synthesized from this compound, these compounds illustrate the impact of fluorine substitution, a key feature of the title compound, on receptor affinity.
| Compound | R1 | R2 | Ki (nM) for CB2 | Ki (nM) for CB1 |
| 13 | O(CH2)2F | H | >10000 | >10000 |
| 14 | O(CH2)3F | H | 2.8 | >10000 |
| 15 | O(CH2)4F | H | 5.0 | >10000 |
| 16 | O(CH2)5F | H | 2.4 | >10000 |
| 18 | O(CH2)2F | OMe | 22 | >10000 |
| 19 | O(CH2)3F | OMe | 0.8 | >10000 |
| 21 | O(CH2)5F | OMe | 1.4 | >10000 |
| 22 | H | H | >10000 | >10000 |
| 23 | H | OMe | 486 | >10000 |
| 24 | F | H | 58 | >10000 |
| 27 | F | OMe | 620 | >10000 |
| 28 | NO2 | OMe | 2400 | >10000 |
| Data sourced from a study on fluorinated 2-oxoquinoline CB2 ligands.[2] |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. The isomer, 4-Bromo-2-fluorobenzonitrile, is a key starting material in the synthesis of potent picolinamide-based 11β-HSD1 inhibitors.
Experimental Protocol: Synthesis of a Picolinamide 11β-HSD1 Inhibitor Intermediate
The following is a representative experimental protocol for the synthesis of a key intermediate in the preparation of picolinamide 11β-HSD1 inhibitors, starting from 4-bromo-2-fluorobenzonitrile.
Step 1: Synthesis of 4-bromo-2-fluoro-N-cyclohexylbenzamide
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) were added oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure. The residue was dissolved in DCM, and cyclohexylamine (1.2 eq) and triethylamine (2.0 eq) were added at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The mixture was then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which was purified by column chromatography.
Step 2: Synthesis of N-cyclohexyl-6-(piperidin-1-yl)picolinamide
A mixture of 6-chloropicolinamide (1.0 eq), piperidine (1.5 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M) was heated at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to yield the desired picolinamide.
This protocol is adapted from published procedures for the synthesis of picolinamide 11β-HSD1 inhibitors.[3][4]
Quantitative Data: SAR of Picolinamide 11β-HSD1 Inhibitors
The following table summarizes the structure-activity relationship of a series of picolinamide inhibitors of 11β-HSD1.
| Compound | R | Human 11β-HSD1 IC50 (nM) |
| 1 | Piperidin-1-yl | 150 |
| 2 | Morpholino | 230 |
| 3 | 4-Methylpiperazin-1-yl | 350 |
| 4 | Pyrrolidin-1-yl | 120 |
| 24 | 4-Hydroxypiperidin-1-yl | 15 |
| 25 | (R)-3-Hydroxypyrrolidin-1-yl | 25 |
| Data extracted from a study on the optimization of picolinamide 11β-HSD1 inhibitors.[3][4] |
B-RAF Kinase Inhibitors
The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in B-RAF, is a hallmark of many cancers, including melanoma.[5] Consequently, the development of B-RAF inhibitors is a major focus of oncology research. The 2-bromo-4-fluorophenyl moiety is a key structural feature in some potent B-RAF inhibitors.
Signaling Pathway of RAF/MEK/ERK Kinase Cascade
The RAF/MEK/ERK pathway is a three-tiered kinase cascade initiated by the activation of RAS proteins. Activated RAS recruits and activates RAF kinases (A-RAF, B-RAF, or C-RAF), which in turn phosphorylate and activate MEK kinases. Activated MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival.
Experimental Workflow: General Synthesis of B-RAF Inhibitors
The synthesis of B-RAF inhibitors incorporating the 2-bromo-4-fluorophenyl moiety typically involves a multi-step sequence. A common approach is the construction of a core heterocyclic scaffold, followed by coupling with the appropriately substituted bromo-fluorophenyl fragment.
Quantitative Data: SAR of B-RAF Inhibitors
The following table presents the structure-activity relationship of a series of 1H-imidazo[4,5-b]pyridine-2(3H)-one based B-RAF inhibitors, highlighting the impact of substitutions on the central phenyl ring.
| Compound | R | V600EB-RAF IC50 (nM) |
| 21c | H | 10 |
| 21f | 3-F | 1 |
| 21g | 3-Cl | 3 |
| 21h | 3-CH3 | 4 |
| 21n | 3-OCH3 | 2 |
| 21o | 3-CF3 | 100 |
| 21y | 3-S-CH3 | 1 |
| Data sourced from a study on the optimization of 1H-imidazo[4,5-b]pyridine-2(3H)-one based B-RAF inhibitors.[6] |
Conclusion
This compound and its isomers are undeniably valuable and versatile building blocks in the field of medicinal chemistry. The orthogonal reactivity of their bromo, fluoro, and nitrile functional groups provides a robust platform for the synthesis of diverse and complex molecular scaffolds. As demonstrated in the development of potent and selective CB2 receptor agonists, 11β-HSD1 inhibitors, and B-RAF kinase inhibitors, the strategic incorporation of this chemical moiety has proven to be a successful approach in modern drug discovery. The continued exploration of the synthetic potential of this compound is expected to yield further novel therapeutic agents for a wide range of diseases. This guide serves as a foundational resource for researchers and professionals in the pharmaceutical sciences, highlighting the strategic importance of this key chemical intermediate.
References
- 1. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of 11β-hydroxysteroid dehydrogenase isoforms: pharmacophore search and molecular design of prospective 11β-HSD1 inhibitors | Research Results in Pharmacology [rrpharmacology.ru]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 2-Bromo-4-fluorobenzonitrile, a key building block in modern medicinal chemistry. Due to the presence of electron-withdrawing bromine and fluorine atoms, the nitrile group of this aromatic compound exhibits distinct reactivity, making it a versatile handle for the synthesis of a variety of important functional groups and heterocyclic systems. This document details the primary transformations of the nitrile moiety, including hydrolysis, reduction, and cycloaddition reactions, providing experimental protocols and quantitative data where available. The strategic application of these reactions in the synthesis of active pharmaceutical ingredients (APIs) is also highlighted.
Introduction
This compound is a trifunctional aromatic compound of significant interest in drug discovery and development. Its utility stems from the orthogonal reactivity of its three functional groups: the bromine atom, which is amenable to cross-coupling reactions; the fluorine atom, which can modulate the physicochemical properties of a molecule and participate in nucleophilic aromatic substitution; and the nitrile group. The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to a range of nucleophilic attacks and cycloadditions. This guide focuses specifically on the chemical transformations of this nitrile group, providing a technical resource for scientists engaged in the synthesis of complex organic molecules.
Key Reactions of the Nitrile Group
The nitrile group of this compound can undergo several key transformations, providing access to amides, carboxylic acids, primary amines, and various heterocyclic scaffolds.
Hydrolysis to Amide and Carboxylic Acid
The hydrolysis of the nitrile group proceeds in a stepwise manner, first yielding an amide (2-bromo-4-fluorobenzamide) and subsequently the corresponding carboxylic acid (2-bromo-4-fluorobenzoic acid). This transformation can be catalyzed by either acid or base.[1]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of water. The reaction typically requires heating with a strong acid such as hydrochloric acid or sulfuric acid.[1]
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon. Heating is also generally required to drive the reaction to completion. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
| Product | Reagents and Conditions | Yield | Reference |
| 2-Bromo-4-fluorobenzamide | H₂SO₄, H₂O, heat | Not specified | General Reaction |
| 2-Bromo-4-fluorobenzoic acid | 1. NaOH, H₂O, reflux; 2. HCl | Not specified | General Reaction |
Experimental Protocol: Representative Hydrolysis to 2-Bromo-4-fluorobenzoic Acid
-
A mixture of this compound (1.0 eq.) and a 10% aqueous solution of sodium hydroxide (5.0 eq.) is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and acidified to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-bromo-4-fluorobenzoic acid.
Reduction to Primary Amine
The nitrile group can be reduced to a primary amine, (2-bromo-4-fluorophenyl)methanamine, using various reducing agents. This transformation is crucial for introducing a flexible aminomethyl linker in drug scaffolds.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). The reaction is typically carried out under pressure and may require elevated temperatures. To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF) are highly effective for the reduction of nitriles to primary amines. These reactions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
| Product | Reagents and Conditions | Yield | Reference |
| (2-bromo-4-fluorophenyl)methanamine | 1. BH₃-THF, THF, 0 °C to RT, 16 h; 2. MeOH quench | Quantitative | Adapted from similar substrate |
| (2-bromo-4-fluorophenyl)methanamine | H₂/Raney Ni, NH₃, pressure, heat | Not specified | General Reaction |
Experimental Protocol: Reduction with Borane-THF Complex
-
To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a 1 M solution of borane-tetrahydrofuran complex in THF (3.0 eq.) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is monitored for completion by TLC.
-
Upon completion, the reaction is carefully quenched by the dropwise addition of methanol at 0 °C.
-
The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with 1 M aqueous sodium hydroxide, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give (2-bromo-4-fluorophenyl)methanamine.
[3+2] Cycloaddition to Tetrazole
The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide (NaN₃), is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. The resulting 5-(2-bromo-4-fluorophenyl)-1H-tetrazole is a common carboxylic acid bioisostere in medicinal chemistry. This reaction is often facilitated by a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or indium(III) chloride (InCl₃), and can be accelerated by microwave irradiation.
| Product | Reagents and Conditions | Yield | Reference |
| 5-(2-bromo-4-fluorophenyl)-1H-tetrazole | NaN₃, ZnCl₂, DMF, 120-150 °C | Good to Excellent | General Protocol |
| 5-(2-bromo-4-fluorophenyl)-1H-tetrazole | NaN₃, InCl₃, H₂O, microwave, 150-160 °C, 30-60 min | Good to Excellent | General Protocol |
Experimental Protocol: Synthesis of 5-(2-bromo-4-fluorophenyl)-1H-tetrazole
-
To a solution of this compound (1.0 eq.) in dimethylformamide (DMF), sodium azide (1.5 eq.) and zinc chloride (1.0 eq.) are added.
-
The reaction mixture is heated to 130 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled to room temperature and poured into ice-water.
-
The solution is acidified to pH 2-3 with 1 M hydrochloric acid, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried to afford 5-(2-bromo-4-fluorophenyl)-1H-tetrazole.
Formation of 1,2,4-Oxadiazoles
This compound can serve as a precursor for the synthesis of 1,2,4-oxadiazole derivatives. This typically involves a two-step process where the nitrile is first converted to an N-hydroxy-2-bromo-4-fluorobenzimidamide (an amidoxime) by reaction with hydroxylamine. The resulting amidoxime is then cyclized with a carboxylic acid derivative (e.g., acyl chloride or anhydride) to form the 3,5-disubstituted 1,2,4-oxadiazole. These heterocycles are of interest as they can act as cannabinoid receptor type 2 (CB2) antagonists.[2]
| Intermediate/Product | Reagents and Conditions | Yield | Reference |
| N'-hydroxy-2-bromo-4-fluorobenzimidamide | NH₂OH·HCl, Base, EtOH, reflux | Not specified | General Reaction |
| 3-(2-bromo-4-fluorophenyl)-5-substituted-1,2,4-oxadiazole | Acyl chloride, Pyridine, heat | Not specified | General Reaction |
Experimental Protocol: Representative Synthesis of a 3-(2-bromo-4-fluorophenyl)-1,2,4-oxadiazole
Step 1: Synthesis of N'-hydroxy-2-bromo-4-fluorobenzimidamide
-
To a solution of hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium carbonate (1.5 eq.) in ethanol, this compound (1.0 eq.) is added.
-
The mixture is heated to reflux for 4-8 hours.
-
After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated to yield the amidoxime.
Step 2: Cyclization to the 1,2,4-Oxadiazole
-
The N'-hydroxy-2-bromo-4-fluorobenzimidamide (1.0 eq.) is dissolved in pyridine.
-
The appropriate acyl chloride (1.1 eq.) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 80-100 °C for 2-4 hours.
-
After cooling, the mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The crude product is purified by column chromatography.
Application in API Synthesis
The versatile reactivity of the nitrile group in this compound makes it a valuable intermediate in the synthesis of several active pharmaceutical ingredients. A notable example is its use in the synthesis of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[3] In the synthetic routes to Dasatinib, the nitrile group of this compound is often transformed at a later stage of the synthesis, highlighting the stability of the nitrile group to various reaction conditions.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of the nitrile group in this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Reduction of this compound to the primary amine.
Caption: [3+2] Cycloaddition to form a tetrazole derivative.
Caption: Synthetic pathway to 1,2,4-oxadiazole derivatives.
Conclusion
The nitrile group in this compound is a versatile functional group that provides access to a wide range of important chemical entities, including amides, carboxylic acids, primary amines, and heterocycles such as tetrazoles and oxadiazoles. The reactivity of this group, influenced by the electronic nature of the aromatic ring, allows for its strategic manipulation in multi-step syntheses. This guide has provided an overview of these key transformations, along with representative experimental protocols, to aid researchers in the effective utilization of this important building block in their synthetic endeavors. Further exploration of catalytic systems and reaction conditions is likely to expand the synthetic utility of this compound even further.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-bromo-4-fluorobenzonitrile, a versatile building block in medicinal chemistry and materials science. While direct experimental data on the electrophilic substitution of this specific substrate is limited in published literature, this guide extrapolates from established principles of physical organic chemistry and data from analogous compounds to predict reactivity and regioselectivity. It offers theoretical analysis of directing effects, predicted reaction pathways, and representative experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. This document aims to serve as a valuable resource for scientists engaged in the synthesis and modification of molecules incorporating the this compound scaffold.
Introduction
This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a bromine atom, a fluorine atom, and a nitrile group.[1] This unique combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] The bromine atom is amenable to cross-coupling reactions, the fluorine atom can participate in nucleophilic aromatic substitution, and the nitrile group can be transformed into various other functionalities.
Understanding the electrophilic substitution reactions of this compound is crucial for the strategic functionalization of this aromatic core. The interplay of the electronic and steric effects of the three substituents governs the regioselectivity of incoming electrophiles, presenting a complex but predictable chemical behavior.
Theoretical Analysis of Regioselectivity
The regioselectivity of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of the bromo, fluoro, and cyano substituents.
-
Bromo Group (-Br) at C2: Halogens are deactivating yet ortho, para-directing.[3] The deactivation stems from their inductive electron withdrawal, while the directing effect is due to the donation of a lone pair of electrons through resonance. In this molecule, the bromine at C2 would direct incoming electrophiles to the C3 (ortho), C5 (para to the bromine is occupied by the fluorine), and C6 (ortho) positions.
-
Fluoro Group (-F) at C4: Similar to bromine, fluorine is a deactivating, ortho, para-directing group.[3] The fluorine at C4 will direct electrophiles to the C3 (ortho) and C5 (ortho) positions.
-
Cyano Group (-CN) at C1: The nitrile group is a strongly deactivating and meta-directing substituent due to its strong inductive and resonance electron-withdrawing effects.[3] The cyano group at C1 will direct incoming electrophiles to the C3 and C5 positions.
Cumulative Effect:
By analyzing the directing effects of all three substituents, we can predict the most probable sites for electrophilic attack.
-
Position C3: This position is favored by all three substituents: it is ortho to the bromo group, ortho to the fluoro group, and meta to the cyano group.
-
Position C5: This position is favored by the fluoro (ortho) and cyano (meta) groups.
-
Position C6: This position is only favored by the bromo group (ortho).
Therefore, electrophilic substitution is most likely to occur at positions C3 and C5 , with a potential preference for C3 due to the reinforcing directing effects of all three substituents.
Key Electrophilic Substitution Reactions
While specific experimental data for this compound is scarce, the following sections provide representative protocols and predicted outcomes based on reactions of analogous compounds.
Nitration
The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental electrophilic aromatic substitution. Given the deactivated nature of the this compound ring, forcing conditions are likely required.
Predicted Products: The major products are expected to be 2-bromo-4-fluoro-3-nitrobenzonitrile and 2-bromo-4-fluoro-5-nitrobenzonitrile.
Table 1: Predicted Product Distribution for Nitration
| Product Name | Predicted Position of Nitration | Predicted Relative Yield |
| 2-Bromo-4-fluoro-3-nitrobenzonitrile | C3 | Major |
| 2-Bromo-4-fluoro-5-nitrobenzonitrile | C5 | Minor |
Representative Experimental Protocol (adapted from the nitration of deactivated aromatics): [4]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (10 mL) to 0 °C in an ice-salt bath.
-
Dissolve this compound (5.0 g, 25 mmol) in concentrated sulfuric acid (10 mL).
-
Add the solution of the substrate dropwise to the cold nitrating mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel to separate the isomers.
Halogenation
Further halogenation of this compound would introduce a second bromine or a chlorine atom onto the ring. A Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically required.
Predicted Products: Similar to nitration, substitution is expected at C3 and C5.
Table 2: Predicted Product Distribution for Bromination
| Product Name | Predicted Position of Bromination | Predicted Relative Yield |
| 2,3-Dibromo-4-fluorobenzonitrile | C3 | Major |
| 2,5-Dibromo-4-fluorobenzonitrile | C5 | Minor |
Representative Experimental Protocol (adapted from the bromination of deactivated aromatics):
-
To a solution of this compound (4.0 g, 20 mmol) in a suitable solvent such as dichloromethane or carbon tetrachloride (50 mL), add a catalytic amount of iron(III) bromide (0.2 g).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 mL, 21 mmol) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is typically reversible.[5]
Predicted Products: The primary products are expected to be 2-bromo-4-fluoro-3-sulfobenzonitrile and 2-bromo-4-fluoro-5-sulfobenzonitrile.
Table 3: Predicted Products for Sulfonation
| Product Name | Predicted Position of Sulfonation |
| This compound-3-sulfonic acid | C3 |
| This compound-5-sulfonic acid | C5 |
Representative Experimental Protocol: [5]
-
In a round-bottom flask, carefully add this compound (4.0 g, 20 mmol) to fuming sulfuric acid (20% SO₃, 20 mL) at room temperature with stirring.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
If a precipitate forms, collect it by filtration. If the product is water-soluble, salt it out by adding sodium chloride.
-
The crude sulfonic acid can be purified by conversion to its sodium salt and recrystallization from an ethanol/water mixture.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. Due to the strongly deactivating nature of the benzonitrile ring, this reaction is expected to be challenging and may require a highly reactive acylating agent and a strong Lewis acid catalyst.[6]
Predicted Products: Acylation, if successful, would likely occur at the most activated positions, C3 and C5.
Table 4: Predicted Products for Acylation (e.g., Acetylation)
| Product Name | Predicted Position of Acylation |
| 3-Acetyl-2-bromo-4-fluorobenzonitrile | C3 |
| 5-Acetyl-2-bromo-4-fluorobenzonitrile | C5 |
Representative Experimental Protocol (adapted for deactivated substrates): [6]
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend anhydrous aluminum chloride (4.0 g, 30 mmol) in an excess of the acyl chloride (e.g., acetyl chloride, 15 mL) which also serves as the solvent.
-
Add this compound (4.0 g, 20 mmol) portion-wise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction by GC or TLC.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Conclusion
The electrophilic substitution reactions of this compound are governed by the competing directing effects of its three substituents. Theoretical analysis strongly suggests that electrophilic attack will preferentially occur at the C3 and C5 positions. While the overall reactivity of the ring is diminished due to the presence of three deactivating groups, functionalization is achievable under appropriate reaction conditions. The representative protocols provided in this guide offer a starting point for the synthetic exploration of this versatile building block. Further empirical studies are warranted to precisely quantify the product ratios and optimize reaction conditions for specific electrophilic substitution reactions on this substrate.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-4-fluorobenzonitrile from 2-bromo-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-bromo-4-fluorobenzonitrile, a valuable building block in pharmaceutical and materials science research. The synthesis is based on a one-pot conversion of 2-bromo-4-fluorobenzaldehyde to the corresponding nitrile using hydroxylamine hydrochloride and a suitable dehydrating agent. This method offers a straightforward and efficient route to the desired product.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its utility stems from the presence of three reactive sites: the nitrile group, the bromine atom, and the fluorine atom, which can be selectively functionalized to generate diverse chemical entities. The conversion of the corresponding aldehyde, 2-bromo-4-fluorobenzaldehyde, to the nitrile is a common and crucial transformation in the preparation of this versatile scaffold. The protocol outlined herein describes a reliable one-pot procedure for this conversion, which proceeds through an aldoxime intermediate that is subsequently dehydrated in situ.
Reaction Scheme
The synthesis of this compound from 2-bromo-4-fluorobenzaldehyde is a two-step process that can be conveniently performed in a single reaction vessel. The first step involves the formation of 2-bromo-4-fluorobenzaldehyde oxime, which is then dehydrated in the second step to yield the final nitrile product.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established one-pot procedures for the conversion of aldehydes to nitriles.
Materials:
-
2-Bromo-4-fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Formic acid (HCOOH, 98-100%)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in formic acid (5-10 mL per gram of aldehyde).
-
Addition of Hydroxylamine Hydrochloride: To the stirred solution, add hydroxylamine hydrochloride (1.1-1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Bromo-4-fluorobenzaldehyde |
| Molecular Weight | 203.01 g/mol |
| Intermediate (in situ) | 2-Bromo-4-fluorobenzaldehyde oxime |
| Molecular Weight | 218.02 g/mol |
| Product | This compound |
| Molecular Weight | 200.01 g/mol |
| Typical Yield | 85-95% (based on literature for similar substrates) |
| Purity (after purification) | >98% |
| Appearance | White to off-white solid |
| Melting Point | 77-79 °C |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Formic acid is corrosive and should be handled with care.
-
Hydroxylamine hydrochloride is harmful if swallowed or inhaled.
-
The reaction should be monitored for any signs of exothermic behavior, especially during the neutralization step.
Conclusion
The one-pot synthesis of this compound from 2-bromo-4-fluorobenzaldehyde using hydroxylamine hydrochloride in formic acid is an efficient and straightforward method suitable for laboratory-scale preparation. The protocol provides a reliable route to a key synthetic intermediate with good to excellent yields after purification. This method is of significant interest to researchers in drug discovery and materials science who require access to this versatile fluorinated building block.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Bromo-4-fluorobenzonitrile as a key building block. This versatile reaction enables the synthesis of a diverse range of 5-fluoro-2-cyanobiphenyl derivatives, which are important scaffolds in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, favored for its mild reaction conditions and tolerance of a wide variety of functional groups.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The presence of the electron-withdrawing nitrile group and the fluorine atom on the this compound substrate can influence its reactivity. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, including those structurally similar to this compound, with various arylboronic acids. The yields provided are representative and may vary depending on the specific boronic acid used and the optimization of reaction parameters.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12-16 | Good to Excellent | [3][4] |
| This compound | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 8-12 | High | [5] |
| This compound | Arylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | 2-MeTHF | 80 | 12 | High to Excellent | [6] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | Na₂CO₃ (2) | H₂O/EtOH | 70-110 | 3-24 | ~95 (conversion) | [7][8] |
| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH₂ | - | K₂CO₃ (2) | DMF | 100 | 6 | 95 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 5-fluoro-2-cyanobiphenyl product.[6]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add the degassed solvent system.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).
-
Work-up and Purification: After cooling, work up and purify the product as described in steps 6 and 7 of Protocol 1.[9]
Visualizations
The following diagrams illustrate the general Suzuki-Miyaura coupling reaction and a typical experimental workflow.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Bromo-4-fluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to its two distinct halogen atoms, which allow for selective functionalization.
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful method for the modification of electron-deficient aromatic rings. In the case of this compound, the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position, both activated by the electron-withdrawing nitrile group, presents an opportunity for regioselective substitution.
The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[1] Consequently, nucleophilic attack on this compound is expected to occur preferentially at the 4-position, leading to the displacement of the fluoride ion. The bromine at the 2-position is less reactive in SNAr but can be utilized in other transformations, such as cross-coupling reactions.[2]
Regioselectivity of Substitution
The regioselectivity of nucleophilic attack is primarily governed by the stability of the anionic intermediate, the Meisenheimer complex. Attack at the 4-position (para to the nitrile group) allows for effective delocalization of the negative charge onto the electron-withdrawing nitrile group through resonance. This results in a more stable intermediate compared to attack at the 2-position (ortho to the nitrile group), where steric hindrance from the adjacent bromine atom may also play a role. Therefore, SNAr reactions on this compound with a wide range of nucleophiles are highly regioselective, yielding the 4-substituted-2-bromobenzonitrile derivative as the major product.
Applications in Drug Development and Organic Synthesis
The products derived from the nucleophilic aromatic substitution of this compound are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The ability to introduce diverse functionalities at the 4-position while retaining the bromine atom for subsequent cross-coupling reactions makes this substrate a versatile scaffold in drug discovery programs. For instance, the resulting 4-amino-2-bromobenzonitrile derivatives can serve as precursors for the synthesis of various heterocyclic compounds with potential biological activity.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution of this compound with representative amine, alkoxide, and thiol nucleophiles.
Protocol 1: Amination with Morpholine
Objective: To synthesize 2-Bromo-4-(morpholin-4-yl)benzonitrile.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF or DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4-(morpholin-4-yl)benzonitrile.
Protocol 2: Alkoxylation with Sodium Methoxide
Objective: To synthesize 2-Bromo-4-methoxybenzonitrile.
Materials:
-
This compound
-
Sodium Methoxide (solid or as a solution in methanol)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or DMF.
-
Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography to yield 2-Bromo-4-methoxybenzonitrile.
Protocol 3: Thiolation with Sodium Thiophenoxide
Objective: To synthesize 2-Bromo-4-(phenylthio)benzonitrile.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of thiophenol (1.1 eq) in DMF, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution of this compound and analogous compounds.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 80-100 | 2-6 | 2-Bromo-4-(morpholin-4-yl)benzonitrile | 85-95 |
| Piperidine | K₂CO₃ | DMF | 80-100 | 2-6 | 2-Bromo-4-(piperidin-1-yl)benzonitrile | 80-90 |
| Sodium Methoxide | - | MeOH/DMF | RT-80 | 1-4 | 2-Bromo-4-methoxybenzonitrile | 90-98 |
| Sodium Ethoxide | - | EtOH/DMF | RT-80 | 1-4 | 2-Bromo-4-ethoxybenzonitrile | 88-96 |
| Sodium Thiophenoxide | NaH | DMF | 60-80 | 3-8 | 2-Bromo-4-(phenylthio)benzonitrile | 75-85* |
*Yields are estimated based on similar reactions reported in the literature for analogous substrates and are provided for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A generalized workflow for SNAr reactions.
References
Application Notes and Protocols for Palladium-Catalyzed C-C Coupling with 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity. 2-Bromo-4-fluorobenzonitrile is a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom allows for participation in a wide range of palladium-catalyzed cross-coupling reactions, while the fluorine atom and the nitrile group can be used to modulate the electronic properties and metabolic stability of the resulting products, or to introduce further functionalization.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings of this compound.
Data Presentation
The following tables summarize quantitative data for various palladium-catalyzed C-C coupling reactions with this compound, providing a comparative overview of typical reaction conditions and yields.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 110 | 12 | 20-67[1] |
| 4-Methylphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 110 | 12 | 20-67[1] |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 110 | 12 | 20-67[1] |
Table 2: Heck Reaction of this compound with Alkenes
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Et₃N | DMF | 100 | 4 | 66-85[2] |
| Methyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 100 | 24 | ~90 (estimated) |
| n-Butyl Acrylate | Pd(OAc)₂ | NaOAc | NMP | 135 | 1-15 | >95 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2-4 | 65-92[3] |
| 1-Octyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2-4 | 75-96[3] |
| Propargyl Alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 12 | ~80 (estimated) |
Table 4: Stille Coupling of this compound with Organostannanes
| Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | ~90 (estimated) |
| Tributyl(phenyl)tin | Pd₂(dba)₃ / P(o-tol)₃ | - | THF | 65 | 12 | ~88 (estimated) |
| Tributyl(ethynyl)tin | PdCl₂(PPh₃)₂ | CuI | Dioxane | 90 | 6 | ~85 (estimated) |
Yields are based on similar substrates and reaction conditions found in the literature and serve as a general guideline. Optimization for this compound may be required to achieve comparable results.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-aryl-4-fluorobenzonitriles.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(dppf)Cl₂ (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be sparged with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress. Once the starting material is consumed (typically 12 hours), cool the reaction to room temperature.[1]
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol outlines the synthesis of 2-alkenyl-4-fluorobenzonitriles.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃·HBF₄, PPh₃) (2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), sodium acetate (NaOAc)) (1.5 - 2.0 equiv)
-
Solvent (e.g., DMF, acetonitrile, NMP)
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%) in the chosen solvent.
-
Add the base (2.0 equiv) and the alkene (1.2 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-135 °C).
-
Stir the reaction for the required time (e.g., 4-24 hours).[2]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the synthesis of 2-alkynyl-4-fluorobenzonitriles.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (for traditional Sonogashira, 1-5 mol%)
-
Base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), Et₃N) (1.5 - 2.0 equiv)
-
Solvent (e.g., DMSO, THF)
Procedure (Copper-Free):
-
To a Schlenk tube, add this compound (1.0 equiv) and [DTBNpP]Pd(crotyl)Cl (2.5 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous DMSO via syringe.
-
Add TMP (2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction until completion (typically 2-4 hours).[3]
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Stille Coupling
This protocol describes the synthesis of 2-vinyl- or 2-aryl-4-fluorobenzonitriles using organostannane reagents.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the organostannane reagent (1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress. After completion (typically 16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Decision tree for selecting the appropriate C-C coupling reaction.
References
- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of CB2 Receptor Ligands Using 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed account of the synthesis and application of a series of selective cannabinoid receptor 2 (CB2) ligands, utilizing 2-Bromo-4-fluorobenzonitrile as a key starting material. The protocols and data presented are compiled from peer-reviewed scientific literature to aid in the research and development of novel CB2-targeted therapeutics.
Introduction
The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor primarily expressed in the immune system. Its role in modulating inflammation and nociception, without the psychoactive effects associated with the cannabinoid receptor 1 (CB1), makes it an attractive target for drug discovery. This document outlines the synthesis of a class of potent and selective CB2 receptor ligands, the N-aryl-oxadiazolyl-propionamides, starting from this compound.
Synthetic Pathway Overview
The synthesis commences with the conversion of this compound to a key intermediate, 3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid. This intermediate is subsequently coupled with various aryl amines to yield the final N-aryl-oxadiazolyl-propionamide ligands. The modular nature of this synthesis allows for the generation of a library of compounds with diverse substitutions on the N-aryl moiety, facilitating structure-activity relationship (SAR) studies.
Experimental Protocols
Synthesis of 3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
This protocol is adapted from the work of Rühl et al. (2012).
Step 1: Synthesis of N'-hydroxy-2-bromo-4-fluorobenzimidamide
-
To a solution of hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (0.5 eq) in a 4:1 mixture of methanol and water, add this compound (1.0 eq).
-
Stir the reaction mixture at 80°C for 18 hours under diffuse light.
-
After cooling, dilute the mixture with dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N'-hydroxy-2-bromo-4-fluorobenzimidamide, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
-
To the crude N'-hydroxy-2-bromo-4-fluorobenzimidamide from the previous step, add succinic anhydride (0.9 eq).
-
Heat the mixture at 140°C for 30 minutes under diffuse light.
-
Purify the crude product by column chromatography on silica gel to obtain the desired propanoic acid intermediate.
General Procedure for the Synthesis of N-Aryl-oxadiazolyl-propionamides
-
Dissolve 3-(3-(2-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid (1.0 eq) and the respective aryl amine (1.0 eq) in a suitable solvent such as dichloromethane or dimethylformamide.
-
Add a coupling agent, for example, propanephosphonic acid anhydride (T3P) (1.5 eq), and a base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the final compound by column chromatography or recrystallization.
Quantitative Data
The following table summarizes the binding affinities (Ki) of a selection of synthesized N-aryl-oxadiazolyl-propionamides for the human CB1 and CB2 receptors. The data is extracted from Rühl et al. (2012). Lower Ki values indicate higher binding affinity.
| Compound ID | N-Aryl Substituent | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB1/CB2) |
| 1 | 4-Methoxyphenyl | >10,000 | 185 | >54 |
| 2 | 4-Chlorophenyl | >10,000 | 120 | >83 |
| 3 | Naphthalen-1-yl | >10,000 | 35 | >286 |
| 4 | 9-Ethyl-9H-carbazol-3-yl | >10,000 | 8.5 | >1176 |
| 5 | Adamantan-1-yl | >10,000 | 25 | >400 |
Cannabinoid Receptor 2 (CB2) Signaling Pathway
The synthesized N-aryl-oxadiazolyl-propionamides act as agonists at the CB2 receptor. The CB2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and mitogen-activated protein kinases (MAPK), ultimately leading to various cellular responses, including the modulation of inflammatory processes.[1][2][3]
References
2-Bromo-4-fluorobenzonitrile: A Key Intermediate for Advanced Organic Electronics
Application Notes and Protocols for Researchers in Organic Electronics, Materials Science, and Drug Development
Introduction
2-Bromo-4-fluorobenzonitrile is a versatile aromatic building block that has garnered significant attention as a crucial intermediate in the synthesis of high-performance organic electronic materials. Its unique trifunctional nature, featuring a nitrile group, a fluorine substituent, and a bromine atom, allows for a high degree of chemical manipulation and targeted molecular design. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in constructing the complex π-conjugated systems essential for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the nitrile and fluorine moieties can be leveraged to fine-tune the electronic properties of the final materials, influencing charge transport characteristics and emission profiles. These attributes make this compound a valuable precursor for developing next-generation materials for vibrant displays, solid-state lighting, and flexible electronics.
Application in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, this compound serves as a foundational component in the synthesis of emissive layer and host materials, particularly for blue-emitting devices which remain a key challenge in the field.[1][2] The strategic incorporation of the fluorinated benzonitrile moiety can enhance the thermal stability and electron-transporting properties of the final molecule, contributing to improved device efficiency and operational lifetime.
Synthesis of a High-Performance Blue-Emitting Material: A Representative Example
A common strategy in the design of blue-emitting OLED materials is the coupling of an electron-deficient unit with an electron-rich unit. Here, we describe a representative synthesis of a hypothetical blue-emitting material, 4'-(9-phenyl-9H-carbazol-3-yl)-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile , utilizing this compound and a carbazole-based boronic acid derivative. Carbazole moieties are well-known for their excellent hole-transporting properties and high thermal stability.[3]
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling for the synthesis of a blue-emitting OLED material.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 9-phenyl-9H-carbazole-3-boronic acid.
Materials:
-
This compound (1.0 eq)
-
9-Phenyl-9H-carbazole-3-boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Deionized water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 mmol, 200 mg), 9-phenyl-9H-carbazole-3-boronic acid (1.1 mmol, 318 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and deionized water (5 mL) via a cannula or syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Expected Performance Data
The performance of an OLED device is characterized by several key parameters. The following table summarizes the expected performance of a device fabricated using the synthesized blue-emitting material. These values are based on typical data for similar carbazole-based blue emitters found in the literature.
| Parameter | Expected Value |
| Maximum Emission Wavelength (λem) | 450 - 470 nm (Blue) |
| Photoluminescence Quantum Yield (PLQY) | > 80% |
| External Quantum Efficiency (EQE) | 5 - 8% |
| Turn-on Voltage | < 4.0 V |
| Maximum Luminance | > 1000 cd/m² |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Application in Organic Field-Effect Transistors (OFETs)
This compound can also be utilized as a precursor for the synthesis of n-type organic semiconductors for OFETs. The electron-withdrawing properties of the nitrile and fluorine groups can help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, facilitating electron injection and transport.
General Synthetic Workflow for OFET Materials
The synthesis of polymeric or small molecule semiconductors for OFETs often involves a multi-step process. A generalized workflow is depicted below.
Figure 2: General workflow for the synthesis and evaluation of OFET materials.
Signaling Pathway in a Multilayer OLED Device
The efficient operation of an OLED relies on the balanced injection and transport of charge carriers (holes and electrons) and their subsequent recombination in the emissive layer to generate light. This can be visualized as a signaling pathway where each layer plays a specific role.
Figure 3: Charge carrier pathway and light emission in a multilayer OLED.
This compound is a highly valuable and versatile intermediate for the synthesis of advanced materials for organic electronics. Its unique chemical handles allow for the rational design and synthesis of molecules with tailored electronic and photophysical properties. The protocols and data presented herein provide a foundational understanding for researchers and scientists working to develop the next generation of OLEDs and OFETs. The continued exploration of derivatives of this compound is expected to lead to further innovations in the field of organic electronics.
References
Protocol for the Cyanation of 2-Bromo-4-fluorobenzene
Application Note APN-CYAN-001
Introduction
The cyanation of aryl halides is a fundamental transformation in organic synthesis, providing a versatile route to aromatic nitriles. These compounds are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. The conversion of 2-bromo-4-fluorobenzene to 2-cyano-4-fluorobenzonitrile is a valuable reaction, as the product contains multiple functional groups that can be further elaborated. This document provides a detailed protocol for this cyanation reaction, focusing on a palladium-catalyzed approach using a non-toxic cyanide source.
Data Presentation
The following tables summarize typical reaction conditions for the palladium-catalyzed and copper-catalyzed cyanation of aryl bromides, providing a comparative overview of different catalytic systems.
Table 1: Palladium-Catalyzed Cyanation of Aryl Bromides
| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 85-97 |
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMAc | 110 | 70-98 |
| Pd/C | dppf | Zn(CN)₂ | DMAc | 110 | 80-95 |
| Pd(OAc)₂ | cataCXium® A | KCN | t-BuOH | 80 | 75-95 |
Table 2: Copper-Catalyzed Cyanation of Aryl Bromides
| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) |
| CuI | N,N'-Dimethylethylenediamine | NaCN | Toluene | 110 | 70-95 |
| CuCN | (none) | (stoichiometric) | DMF | 150-200 | 60-80 |
| CuI | L-Proline | K₄[Fe(CN)₆] | DMSO | 120 | 65-85 |
Experimental Protocol
This protocol details a palladium-catalyzed cyanation of 2-bromo-4-fluorobenzene using potassium hexacyanoferrate(II) as a non-toxic and air-stable cyanide source.
Materials:
-
2-Bromo-4-fluorobenzene
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (nitrogen or argon manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-bromo-4-fluorobenzene (1.0 mmol, 191 mg), potassium hexacyanoferrate(II) trihydrate (0.6 mmol, 253 mg), sodium carbonate (2.0 mmol, 212 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add 5 mL of 1,4-dioxane and 5 mL of deionized water.
-
Reaction: Stir the mixture vigorously and heat to 100 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 2-cyano-4-fluorobenzonitrile.
Expected Yield: Based on similar substrates, the expected yield of 2-cyano-4-fluorobenzonitrile is in the range of 85-95%.
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed cyanation of 2-bromo-4-fluorobenzene.
Application Note & Protocol: Dehydration of 2-Bromo-4-fluorobenzamide to 2-Bromo-4-fluorobenzonitrile using Trifluoroacetic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed experimental procedure for the synthesis of 2-bromo-4-fluorobenzonitrile via the dehydration of 2-bromo-4-fluorobenzamide. The primary dehydrating agent employed in this protocol is trifluoroacetic anhydride (TFAA), a powerful reagent for this transformation. This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various pharmaceutical intermediates.[1][2] This protocol is adapted from established synthetic methods to ensure reliable and reproducible results.[3]
Reaction Principle:
The conversion of a primary amide to a nitrile involves the removal of a water molecule. Trifluoroacetic anhydride acts as a potent dehydrating agent, activating the amide carbonyl group to facilitate the elimination of water and subsequent formation of the nitrile functional group. The reaction is typically carried out in the presence of a base, such as pyridine, which serves as a solvent and acid scavenger.
Experimental Protocol:
Materials:
-
2-bromo-4-fluorobenzamide
-
Trifluoroacetic anhydride (TFAA)
-
Dry pyridine
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Sublimation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.05 mole) of 2-bromo-4-fluorobenzamide in 50 ml of dry pyridine.[3]
-
Cooling: Cool the resulting solution in an ice bath with continuous stirring.
-
Addition of Trifluoroacetic Anhydride: Add 11.2 g (0.0525 mole) of trifluoroacetic anhydride dropwise to the cooled solution using a dropping funnel.[3] Maintain the temperature of the reaction mixture in the ice bath during the addition.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.[3]
-
Solvent Removal: Concentrate the reaction mixture by removing the bulk of the pyridine under reduced pressure using a rotary evaporator.[3]
-
Work-up: Dissolve the resulting residue in diethyl ether. Wash the ethereal solution, and then dry it over anhydrous sodium sulfate.
-
Product Isolation: Evaporate the dried ethereal extract under reduced pressure to yield the crude this compound as a solid residue.[3]
-
Purification: Purify the crude product by sublimation at 55°C and a pressure of 0.05 mm Hg to obtain white crystals of this compound.[3] The reported melting point of the purified product is 75°-76.5°C.[3]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2-bromo-4-fluorobenzamide | [3] |
| Reagent | Trifluoroacetic anhydride | [3] |
| Solvent/Base | Dry Pyridine | [3] |
| Molar Ratio (Amide:TFAA) | 1 : 1.05 | [3] |
| Reaction Temperature | Ice bath, then Room Temperature | [3] |
| Reaction Time | 2 hours | [3] |
| Product | This compound | [3] |
| Purification Method | Sublimation | [3] |
| Melting Point | 75°-76.5°C | [3] |
Safety Precautions:
-
Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable and toxic liquid. Handle it with care in a fume hood.
-
Perform all operations under an inert atmosphere where possible, especially when using dry solvents.
Visualizations:
References
Application Notes and Protocols for 2-Bromo-4-fluorobenzonitrile in the Introduction of Reactive Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorobenzonitrile is a versatile trifunctional synthetic building block widely employed in medicinal chemistry and materials science.[1] Its utility lies in the strategic positioning of three distinct reactive moieties on the benzene ring: a bromine atom, a fluorine atom, and a nitrile group. This arrangement allows for a high degree of chemical manipulation, enabling the sequential and regioselective introduction of various functional groups.[1][2]
The bromine atom is readily functionalized through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for constructing complex carbon-carbon and carbon-nitrogen bonds.[2][3] The fluorine atom, activated by the electron-withdrawing nitrile group at the para-position, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2] Furthermore, the nitrile group itself can be transformed into other valuable functionalities, including carboxylic acids or amines.[1] These orthogonal reactivities make this compound an invaluable scaffold for the synthesis of novel pharmaceutical agents and advanced materials.[2][4]
Strategic Reactivity
The differential reactivity of the functional groups in this compound allows for a planned synthetic approach to complex molecules. Generally, the more reactive site for palladium-catalyzed cross-coupling is the carbon-bromine bond, while the carbon-fluorine bond is more susceptible to nucleophilic aromatic substitution.
Caption: Logical workflow for the sequential functionalization of this compound.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituent at the 2-position is a versatile handle for introducing aryl, alkynyl, and amino moieties through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of aryl or heteroaryl boronic acids or esters.
Representative Reaction Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Est. >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 16 | Est. >80 |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | Est. >75 |
| Yields are estimated based on similar reactions with other bromobenzonitriles due to a lack of specific literature data for this substrate. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: The Role of 2-Bromo-4-fluorobenzonitrile in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorobenzonitrile is a versatile building block in medicinal chemistry, particularly in the development of small molecule kinase inhibitors. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for synthetic elaboration. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The electron-withdrawing nature of the fluorine and nitrile groups can influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity.[1] While direct utilization of this compound is evident, its isomeric precursor, 4-bromo-2-fluoroaniline, which can be synthesized from related starting materials, plays a crucial role in the synthesis of the multi-kinase inhibitor, Vandetanib. This document will focus on Vandetanib as a key example to illustrate the application of a bromo-fluorophenyl moiety, conceptually derived from a benzonitrile precursor, in the development of potent kinase inhibitors.
Vandetanib: A Multi-Kinase Inhibitor
Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine) is an orally active small molecule that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[2][3] Its mechanism of action involves the competitive inhibition of the adenosine triphosphate (ATP) binding site in the catalytic domain of these kinases.[4]
Target Kinases and Biological Activity
Vandetanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[4][5][6] By targeting these kinases, Vandetanib can simultaneously inhibit tumor angiogenesis and cancer cell proliferation.[7]
Table 1: Kinase Inhibition Profile of Vandetanib
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 | 40 | [4][5][6] |
| EGFR | 500 | [4][5][6] |
| RET | 130 | [5] |
| VEGFR-3 | 110 | [4][5] |
Signaling Pathways Targeted by Vandetanib
Vandetanib's efficacy stems from its ability to disrupt key signaling cascades that drive cancer progression.
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1][9] Vandetanib blocks this pathway by inhibiting VEGFR-2 phosphorylation.
Caption: VEGFR-2 Signaling Pathway Inhibition by Vandetanib.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers intracellular signaling pathways that control cell proliferation, survival, and differentiation.[10] Dysregulation of EGFR signaling is a common feature of many cancers.[11]
Caption: EGFR Signaling Pathway Inhibition by Vandetanib.
RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues.[12] Activating mutations in RET are oncogenic drivers in certain types of thyroid cancer.[13][14]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. Vandetanib - Wikipedia [en.wikipedia.org]
- 4. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ClinPGx [clinpgx.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 14. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds starting from the versatile building block, 2-bromo-4-fluorobenzonitrile. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to construct diverse molecular scaffolds such as quinazolinones, benzimidazoles, benzothiazoles, and oxadiazoles. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a trifunctional synthetic intermediate that serves as a valuable starting material for the construction of a wide array of heterocyclic compounds.[1] Its unique substitution pattern, featuring a bromo group amenable to cross-coupling reactions, a fluoride activated for nucleophilic aromatic substitution, and a nitrile group that can undergo various transformations, allows for a programmed and regioselective synthesis of complex molecules.[2] This versatility makes it an attractive scaffold for the development of novel therapeutic agents and other functional organic materials.[3]
Key Synthetic Strategies
The synthetic utility of this compound stems from the differential reactivity of its functional groups:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is a prime site for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group activates the para-positioned fluorine atom, making it a good leaving group for nucleophilic aromatic substitution reactions.[6]
-
Nitrile Group Transformations: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various five-membered heterocycles, such as 1,2,4-oxadiazoles.[7]
These orthogonal reactivities allow for a stepwise and controlled elaboration of the benzonitrile core into more complex heterocyclic systems.
Synthesis of Quinazolinones
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. A common route to quinazolinones involves the construction of the pyrimidine ring onto an anthranilamide or a related precursor. Starting from this compound, a multi-step sequence involving amination and cyclization can be employed.
Protocol 1: Synthesis of 6-Fluoro-4-oxo-2-phenyl-3,4-dihydroquinazoline
This protocol is adapted from a general method for quinazolinone synthesis from o-bromobenzonitriles.
Step 1: Buchwald-Hartwig Amination
A palladium-catalyzed amination is used to replace the bromine atom with an amino group.
-
Reaction Scheme:
-
This compound + Ammonia source --(Pd catalyst, ligand, base)--> 2-Amino-4-fluorobenzonitrile
-
-
Experimental Protocol:
-
To a dried Schlenk tube, add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XantPhos, 4 mol%).
-
Add a base (e.g., sodium tert-butoxide, 1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add an ammonia surrogate (e.g., benzophenone imine, 1.1 mmol) followed by an anhydrous solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting 2-amino-4-fluorobenzonitrile is purified by column chromatography.
-
Step 2: Cyclization to Quinazolinone
The resulting 2-aminobenzonitrile can be cyclized with an aldehyde and an arylboronic acid in a one-pot, three-component reaction.[8]
-
Reaction Scheme:
-
2-Amino-4-fluorobenzonitrile + Benzaldehyde + Phenylboronic acid --(Pd(OAc)₂, Xantphos, K₂CO₃)--> 6-Fluoro-2,4-diphenylquinazoline
-
-
Experimental Protocol:
-
In a dry reaction vessel, combine 2-amino-4-fluorobenzonitrile (1.0 mmol), benzaldehyde (1.2 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (2.0 mmol).[8]
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF (5 mL) and heat the mixture to 120 °C for 12 hours.[8]
-
Upon completion, cool the reaction, add water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the crude product by column chromatography to yield the desired 6-fluoro-2,4-diphenylquinazoline.
-
| Reagent/Parameter | Buchwald-Hartwig Amination | Three-Component Cyclization |
| Starting Material | This compound | 2-Amino-4-fluorobenzonitrile |
| Key Reagents | Pd₂(dba)₃, XantPhos, NaOBu-t | Benzaldehyde, Phenylboronic acid |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | XantPhos (4 mol%) | Xantphos (10 mol%) |
| Base | NaOBu-t (1.2 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene | DMF |
| Temperature | 100 °C | 120 °C |
| Reaction Time | 12-24 h | 12 h |
| Typical Yield | 70-90% (reported for similar substrates) | 60-85% (reported for similar substrates)[8] |
Table 1. Representative reaction conditions for the synthesis of quinazolines.
Caption: Synthetic workflow for quinazoline synthesis.
Synthesis of Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial and anticancer properties. A direct synthesis from this compound is challenging. A multi-step approach involving nucleophilic aromatic substitution followed by cyclization is a viable strategy.
Protocol 2: Synthesis of 5-Fluoro-2-substituted-1H-benzo[d]imidazoles
Step 1: Nucleophilic Aromatic Substitution of Fluoride
The activated fluorine atom is displaced by an amine.
-
Reaction Scheme:
-
This compound + R-NH₂ --(Base)--> 2-Bromo-4-(alkyl/arylamino)benzonitrile
-
-
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) and the desired primary amine (1.2 mmol) in a polar aprotic solvent like DMSO or DMF (5 mL).
-
Add a base such as K₂CO₃ or Et₃N (2.0 mmol).
-
Heat the reaction mixture to 80-120 °C and monitor its progress.
-
After completion, cool the mixture, pour it into water, and extract with an organic solvent.
-
The combined organic phases are washed, dried, and concentrated.
-
Purify the product by column chromatography.
-
Step 2: Buchwald-Hartwig Amination and In Situ Cyclization
The bromo group is then subjected to a palladium-catalyzed amination, which can be followed by an in-situ cyclization with a suitable one-carbon source to form the imidazole ring.
-
Reaction Scheme:
-
2-Bromo-4-(alkyl/arylamino)benzonitrile + Ammonia source --(Pd catalyst, ligand, base)--> Diamine intermediate --(Formic acid)--> Benzimidazole product
-
-
Experimental Protocol:
-
Perform a Buchwald-Hartwig amination on the product from Step 1 using an ammonia surrogate as described in Protocol 1, Step 1.
-
Isolate the resulting diamine intermediate.
-
Reflux the diamine (1.0 mmol) in formic acid (5 mL) for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the benzimidazole.
-
Filter, wash with water, and recrystallize to obtain the pure product.
-
| Reagent/Parameter | Nucleophilic Aromatic Substitution | Cyclization |
| Starting Material | This compound | 4-(Alkyl/arylamino)benzene-1,2-diamine |
| Key Reagents | Primary amine | Formic acid |
| Base | K₂CO₃ or Et₃N | - |
| Solvent | DMSO or DMF | - |
| Temperature | 80-120 °C | Reflux |
| Reaction Time | 4-12 h | 2-4 h |
| Typical Yield | 60-85% (reported for similar substrates) | 70-95% (reported for similar substrates) |
Table 2. Representative reaction conditions for the multi-step synthesis of benzimidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor [mdpi.com]
- 3. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of 3,5-disubstituted boron-containing 1,2,4-oxadiazoles as potential combretastatin A-4 (CA-4) analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-4-fluorobenzonitrile by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-Bromo-4-fluorobenzonitrile using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 2-bromo-4-fluorobenzamide or 2-bromo-4-fluorobenzaldehyde.
-
Positional isomers: Other bromofluoro- or dibromo-benzonitrile isomers that may form as byproducts.
-
Solvent residues: Residual solvents from the reaction or work-up.
-
Byproducts from side reactions: Depending on the specific reagents and conditions used.
Q2: How do I choose an appropriate solvent system for the column chromatography of this compound?
A2: The ideal solvent system (mobile phase) should provide good separation between this compound and its impurities on a Thin Layer Chromatography (TLC) plate. A common starting point for polar aromatic compounds like this is a mixture of a non-polar solvent and a slightly more polar solvent. For this specific compound, a mixture of hexanes and ethyl acetate is often effective. The optimal ratio should be determined by running several TLCs with varying solvent ratios. Aim for an Rf value of approximately 0.25-0.35 for the desired product to ensure good separation on the column.
Q3: What is the purpose of Thin Layer Chromatography (TLC) before running a column?
A3: TLC is a crucial preliminary step for several reasons:
-
Solvent System Selection: It allows for the rapid screening of different solvent systems to find the one that provides the best separation of your target compound from impurities.
-
Monitoring the Reaction: TLC can be used to monitor the progress of a chemical reaction to determine when it is complete.
-
Identifying Components: By comparing with known standards, TLC can help in the tentative identification of the components in a mixture.
-
Assessing Purity: It provides a quick assessment of the purity of the crude product and the final purified fractions.
Q4: How can I visualize the spots of this compound and its impurities on a TLC plate?
A4: Since this compound and many of its likely impurities are aromatic, they can often be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[1][2] For compounds that are not UV-active or for better visualization, various staining agents can be used. Common stains include:
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[1][2][3]
-
Potassium Permanganate (KMnO₄): This stain is useful for compounds that can be oxidized. Spots will appear as yellow to brown on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or no separation of spots on TLC. | The polarity of the solvent system is either too high or too low. | If the Rf values are all very high (spots are near the solvent front), the solvent system is too polar. Decrease the proportion of the more polar solvent. If the Rf values are all very low (spots remain at the baseline), the solvent system is not polar enough. Increase the proportion of the more polar solvent. |
| The desired compound does not elute from the column. | The mobile phase is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexanes, you can increase it to 15% or 20%. This is known as gradient elution. |
| All compounds elute from the column very quickly with no separation. | The mobile phase is too polar. | Start with a less polar mobile phase. If you are using a gradient, ensure the initial polarity is low enough to allow for binding to the stationary phase. |
| The separation on the column is much worse than what was observed on the TLC plate. | The column may have been packed improperly, leading to channeling. The sample may have been loaded in too large a volume of solvent. | Ensure the column is packed uniformly without any air bubbles or cracks. The sample should be dissolved in a minimal amount of the mobile phase or a less polar solvent before loading. Dry loading the sample onto silica gel can also improve resolution.[4] |
| The bands of the separated compounds are broad or streaking. | The sample was overloaded on the column. The flow rate is too slow, leading to diffusion. The compound may be interacting too strongly with the stationary phase. | Use a larger column or reduce the amount of sample loaded. Optimize the flow rate; a flow that is too slow can cause band broadening.[4] If streaking is due to strong interactions, consider adding a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds) to the mobile phase. |
| Cracks or bubbles appear in the stationary phase during the run. | The column was not packed properly, or the solvent polarity was changed too abruptly in a gradient elution. | Ensure the stationary phase is fully settled before running the column. When running a gradient, increase the polarity of the mobile phase gradually to avoid generating heat that can cause solvent to bubble. |
| Difficulty separating isomers. | Isomers often have very similar polarities, making separation by normal-phase chromatography challenging. | Try using a different stationary phase (e.g., alumina instead of silica gel). A different solvent system might also improve separation. Sometimes, a very long column and slow elution can help. For very difficult separations, techniques like reverse-phase chromatography might be necessary.[5] |
Experimental Protocol: Purification of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude sample.
1. Preparation of the Column:
-
Select a glass chromatography column of an appropriate size. A general rule of thumb is to use about 20-50 g of silica gel for every 1 g of crude material.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer (about 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel to protect the surface from being disturbed during sample loading.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent (or a slightly more polar solvent if necessary for solubility, but keep the volume very small).[4] Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution. Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.[4] Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock. A typical flow rate is about one drop per second.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
Based on a literature procedure for a similar purification, a gradient elution can be effective. Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate (e.g., moving to 90:10 hexane:ethyl acetate).[6]
4. Analysis of Fractions and Product Isolation:
-
Develop the TLC plates of the collected fractions.
-
Identify the fractions containing the pure this compound (fractions where only the spot corresponding to the product is present).
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product by techniques such as NMR, GC-MS, or melting point analysis.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate | Start with a low percentage of ethyl acetate (e.g., 5-10%) and increase the polarity as needed. A 90:10 hexane:ethyl acetate mixture has been reported to be effective for elution.[6] |
| Target Rf Value (TLC) | 0.25 - 0.35 | This range generally provides good separation on a column. |
| Silica Gel to Crude Product Ratio (w/w) | 20:1 to 50:1 | A higher ratio can improve separation for difficult mixtures. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stains for Developing TLC Plates [faculty.washington.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 6. This compound | 36282-26-5 [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-4-fluorobenzonitrile
This guide provides troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-4-fluorobenzonitrile. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the Suzuki coupling of this compound.
Q1: I am observing low to no yield of my desired product. What are the potential causes and solutions?
A1: Low yields with this substrate are common and can stem from several factors. The electron-withdrawing nature of the nitrile and fluorine groups can affect the reactivity of the aryl bromide.[1] Key areas to investigate include:
-
Catalyst Deactivation: The palladium catalyst can become deactivated during the reaction. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-Heterocyclic Carbene (NHC) ligands, which are known to enhance catalyst stability and reactivity.[2][3]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be a rate-limiting step.[2] Ensure your base is strong enough and sufficiently soluble in the reaction medium to facilitate this step.[4]
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can degrade, especially in the presence of aqueous bases, where the boronic acid group is replaced by a hydrogen atom.[4][5] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5][6] Running the reaction under anhydrous conditions may also help.
-
Poor Solubility: Inadequate solubility of starting materials can lead to a sluggish or incomplete reaction.[7] If you observe poor solubility, consider switching to a solvent like DMF or using a co-solvent to improve it.[7]
Q2: I am seeing significant byproduct formation, specifically debromination of my starting material and/or homocoupling of the boronic acid. How can I minimize these side reactions?
A2: Side reactions are a frequent challenge in Suzuki couplings.
-
Debromination (or Dehalogenation): This side reaction, where the bromine atom is replaced by hydrogen, is a known issue.[6][8] The mechanism can involve the palladium complex abstracting a hydride from sources in the reaction mixture.[6] To minimize this:
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to this pathway. Screening different ligands may be necessary.
-
Choice of Base and Solvent: The reaction environment plays a crucial role. Avoid conditions known to promote hydride formation.
-
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is typically caused by the presence of oxygen.[4][6] To prevent this:
-
Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed before adding the catalyst. Common methods include several freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1][4]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[9]
-
Q3: Is there a risk of my nitrile group (-CN) hydrolyzing under the reaction conditions?
A3: Yes, the nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide, particularly under strongly basic or acidic conditions with prolonged heating in the presence of water.[10][11][12] To avoid this:
-
Use Milder Bases: Consider using a milder base like potassium fluoride (KF) or weaker carbonate bases if conditions allow.[7][13]
-
Control Water Content: While some water is often beneficial for dissolving the base and facilitating the catalytic cycle, excessive amounts can promote nitrile hydrolysis.[5] Use anhydrous solvents or carefully control the amount of water used as a co-solvent.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to basic conditions.
Q4: Which catalyst system is best for coupling an electron-deficient aryl bromide like this compound?
A4: Electron-deficient aryl halides can be challenging substrates.[1] Modern catalyst systems are generally required for high efficiency.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are often highly effective as they promote the rate-determining oxidative addition step and stabilize the active Pd(0) species.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: These have also shown excellent activity for coupling challenging substrates, including those with electron-withdrawing groups.[3]
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2/G3/G4) can provide more consistent results by ensuring the efficient generation of the active Pd(0) catalyst.[14][15]
Data Presentation: Comparison of Reaction Parameters
The tables below summarize common reagents for optimizing the Suzuki coupling of this compound.
Table 1: Comparison of Common Palladium Catalyst Systems
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 5 | Requires separate addition of ligand. Good for electron-deficient bromides.[2][13] |
| Pd(PPh₃)₄ | (none) | 2 - 10 | "Classical" catalyst, may be less effective for this substrate.[9] |
| PEPPSI™-type Pre-catalysts | NHC Ligand | 1 - 3 | Often highly active and stable, good for challenging couplings.[6] |
| XPhos Pd G2/G3/G4 | XPhos | 1 - 3 | Air-stable pre-catalysts that efficiently generate the active species.[14][15] |
Table 2: Comparison of Common Bases
| Base | Equivalents | Strength | Solubility Notes |
| K₃PO₄ | 2 - 3 | Strong | Often requires an aqueous co-solvent for solubility.[1] |
| Cs₂CO₃ | 2 - 3 | Strong | Highly effective, but more expensive. Soluble in some organic solvents.[16] |
| K₂CO₃ | 2 - 3 | Moderate | Common and cost-effective. Requires an aqueous co-solvent.[14] |
| KF | 2 - 3 | Mild | Can be used to avoid hydrolysis of base-sensitive groups.[7][13] |
Table 3: Comparison of Common Solvent Systems
| Solvent System | Typical Ratio | Temperature (°C) | Notes |
| 1,4-Dioxane / Water | 4:1 to 10:1 | 80 - 110 | Very common, good for many substrates.[1][17] |
| Toluene / Water | 10:1 | 80 - 100 | Good alternative to dioxane.[1] |
| THF / Water | 4:1 | 60 - 70 | Lower boiling point, suitable for more reactive partners.[14] |
| DMF or DMA | (neat) | 80 - 120 | Can improve solubility of starting materials. Use anhydrously to avoid hydrolysis.[7] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
Note: This is a generalized protocol. The specific boronic acid, catalyst, base, and solvent should be chosen based on optimization experiments.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 ratio) via syringe.
-
Degassing: Sparge the resulting slurry with the inert gas for 10-15 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and/or ligand (e.g., Pd₂(dba)₃ and SPhos, 1-3 mol%).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 2-Bromo-4-fluorobenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Bromo-4-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and most commonly employed synthetic routes for the preparation of this compound are:
-
Dehydration of 2-bromo-4-fluorobenzamide: This method involves the removal of a water molecule from 2-bromo-4-fluorobenzamide, typically using a strong dehydrating agent like trifluoroacetic anhydride.[1]
-
Sandmeyer reaction of 2-amino-5-fluorobenzonitrile: This classic method in aromatic chemistry involves the diazotization of the amino group of 2-amino-5-fluorobenzonitrile, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide.
Q2: What are the typical yields and purity levels for these synthetic routes?
A2: Yields and purity can vary significantly based on the optimization of reaction conditions, the scale of the reaction, and the purification method employed. The following table summarizes representative data from various sources.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Typical Purity |
| Dehydration | 2-Bromo-4-fluorobenzamide | Trifluoroacetic anhydride, Pyridine | Not specified in literature, but generally moderate to high | High after sublimation |
| Sandmeyer Reaction | 2-Amino-5-fluorobenzonitrile | NaNO₂, HBr, CuBr | ~76% (for the Sandmeyer step) | >98% after purification |
Q3: What are the key intermediates in the Sandmeyer synthesis of this compound?
A3: The crucial intermediate in the Sandmeyer reaction is the 2-cyano-4-fluorobenzenediazonium salt. The stability of this diazonium salt is critical for the success of the reaction and is highly sensitive to temperature.[2]
Troubleshooting Guides
Route 1: Dehydration of 2-bromo-4-fluorobenzamide
Issue 1: Low or No Product Formation
-
Possible Cause: Incomplete dehydration.
-
Troubleshooting:
-
Ensure the trifluoroacetic anhydride is fresh and has not been exposed to moisture.
-
Use a sufficient excess of the dehydrating agent.
-
Ensure the reaction temperature is appropriate; while the reaction is often run at room temperature, gentle heating might be necessary for less reactive substrates.[1]
-
Verify the quality of the starting 2-bromo-4-fluorobenzamide.
-
-
-
Possible Cause: Degradation of starting material or product.
-
Troubleshooting:
-
Maintain a dry reaction environment, as the presence of water can hydrolyze the trifluoroacetic anhydride and the product.
-
Avoid excessive heating, which can lead to decomposition.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Cause: Unreacted starting material.
-
Troubleshooting:
-
Increase the reaction time or the amount of dehydrating agent.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purify the final product via sublimation or recrystallization to remove unreacted amide.[1]
-
-
-
Possible Cause: Formation of N-trifluoroacetylated byproduct.
-
Troubleshooting:
-
Trifluoroacetic anhydride can sometimes acylate the amide nitrogen. Careful control of reaction conditions (e.g., temperature, stoichiometry) can minimize this.
-
Purification by chromatography may be necessary to separate this byproduct.
-
-
Route 2: Sandmeyer Reaction of 2-amino-5-fluorobenzonitrile
Issue 1: Low Yield of this compound
-
Possible Cause: Incomplete diazotization.
-
Troubleshooting:
-
Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Higher temperatures lead to the decomposition of the diazonium salt.[2]
-
Use a slight excess of sodium nitrite and acid (e.g., HBr) to ensure complete conversion of the amine.
-
Add the sodium nitrite solution slowly to maintain temperature and control the reaction rate.
-
-
-
Possible Cause: Premature decomposition of the 2-cyano-4-fluorobenzenediazonium salt.
-
Troubleshooting:
-
The stability of arenediazonium salts can be influenced by substituents; electron-withdrawing groups like the cyano group can affect stability.[2]
-
Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not store it.
-
The use of fluoroboric acid can sometimes form more stable tetrafluoroborate salts, though this adds an extra step.[3]
-
-
-
Possible Cause: Inefficient copper-catalyzed substitution.
-
Troubleshooting:
-
Use freshly prepared or high-quality copper(I) bromide. The presence of copper(II) can sometimes be beneficial in catalytic amounts.
-
Ensure thorough mixing of the diazonium salt solution with the copper(I) bromide solution.
-
-
Issue 2: Formation of Side-Products
-
Possible Cause: Formation of 4-fluoro-2-hydroxybenzonitrile (phenol byproduct).
-
Troubleshooting:
-
This is a common side reaction where the diazonium group is replaced by a hydroxyl group from the aqueous solvent.
-
Maintain a low reaction temperature during the Sandmeyer reaction to minimize this pathway.
-
Ensure a sufficient concentration of bromide ions is present to compete with water as the nucleophile.
-
-
-
Possible Cause: Formation of biaryl byproducts.
-
Troubleshooting:
-
The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of symmetrical or unsymmetrical biaryls.
-
Controlling the reaction temperature and the rate of addition of the diazonium salt can help minimize these side reactions.
-
-
-
Possible Cause: Formation of tar-like substances.
-
Troubleshooting:
-
This is often due to uncontrolled decomposition of the diazonium salt.
-
Strict temperature control (0-5°C) during diazotization is crucial.
-
Ensure the reaction is sufficiently acidic.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration[1]
-
In a round-bottom flask, dissolve 2-bromo-4-fluorobenzamide (1.0 eq) in dry pyridine.
-
Cool the stirred solution in an ice bath.
-
Add trifluoroacetic anhydride (1.05 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the bulk of the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by sublimation to yield white crystals of this compound.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Adapted from a general procedure)[4]
Step A: Diazotization of 2-amino-5-fluorobenzonitrile
-
In a flask, suspend 2-amino-5-fluorobenzonitrile (1.0 eq) in a mixture of hydrobromic acid (HBr, 48%) and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
Step B: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).
-
Cool the CuBr solution to 0°C.
-
Slowly add the cold diazonium salt solution from Step A to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 60-70°C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromo-4-fluorobenzonitrile. Our goal is to help you improve reaction yields and product purity through a deeper understanding of the available synthetic routes and potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The three primary methods for synthesizing this compound are:
-
Dehydration of 2-Bromo-4-fluorobenzamide: This is a direct method involving the removal of a water molecule from the corresponding amide.
-
Sandmeyer Reaction of 2-Amino-5-fluorobenzonitrile: This classic reaction in aromatic chemistry involves the diazotization of an amino group followed by its replacement with a bromine atom.
-
From 2-Bromo-4-fluorobenzaldehyde: This route typically involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
Q2: I am experiencing a low yield in my Sandmeyer reaction. What are the likely causes?
A2: Low yields in the Sandmeyer reaction for this synthesis are often due to a few critical factors:
-
Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is highly temperature-sensitive. If the temperature is not maintained between 0-5°C, the diazonium salt can prematurely decompose.[1]
-
Decomposition of the Diazonium Salt: Diazonium salts are inherently unstable. They should be used immediately after preparation and kept cold to prevent decomposition, which can lead to the formation of phenolic byproducts.[1]
-
Issues with the Copper Catalyst: The quality and form of the copper(I) bromide catalyst are crucial. It should be fresh and finely divided to ensure optimal reactivity. The use of a combination of Cu(I) and Cu(II) salts can sometimes improve yields.[2][3]
Q3: What are the typical side products I should be aware of?
A3: Depending on the synthetic route, you may encounter different impurities:
-
Sandmeyer Reaction: Common side products include the corresponding phenol (2-hydroxy-4-fluorobenzonitrile) from the reaction of the diazonium salt with water, and biaryl compounds formed from radical side reactions.[1][3]
-
Dehydration of Amide: Incomplete dehydration can leave unreacted 2-bromo-4-fluorobenzamide in your final product.
-
From Aldehyde: Residual oxime from incomplete dehydration can be a potential impurity.
Q4: How can I best purify the final this compound product?
A4: Purification strategies depend on the impurities present. Common methods include:
-
Recrystallization: This is effective for removing minor impurities if a suitable solvent system is identified.
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from side products and unreacted starting materials.
-
Sublimation: For this particular compound, sublimation at 55°C under high vacuum (0.05 mm) has been reported to yield high-purity white crystals.[4]
Troubleshooting Guides
Issue 1: Low Yield in the Dehydration of 2-Bromo-4-fluorobenzamide
| Possible Cause | Troubleshooting Suggestion |
| Ineffective Dehydrating Agent | Ensure the trifluoroacetic anhydride is fresh and has not been exposed to moisture. Consider alternative dehydrating agents like phosphorus pentoxide or thionyl chloride, though reaction conditions will need to be optimized. |
| Suboptimal Reaction Temperature | The reaction should be initially cooled in an ice bath during the dropwise addition of the dehydrating agent to control the exothermic reaction. Allowing the reaction to proceed at room temperature for a sufficient time is crucial for completion. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous pyridine as the solvent. Moisture will consume the dehydrating agent and reduce the yield. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting amide has been consumed before workup. |
Issue 2: Low Yield and/or Impurity Formation in the Sandmeyer Reaction
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Diazotization | Strictly maintain the temperature between 0-5°C during the addition of sodium nitrite.[5] Use a starch-iodide paper test to confirm a slight excess of nitrous acid, indicating the complete consumption of the starting amine.[1] |
| Premature Decomposition of Diazonium Salt | Prepare the diazonium salt fresh and use it immediately in the next step. Avoid letting the solution warm up. |
| Ineffective Copper Catalyst | Use high-purity, freshly prepared or purchased copper(I) bromide. The use of a catalytic mixture of CuBr and CuBr2 has been shown to improve yields in some cases.[2] |
| Side Reaction with Solvent | If using a solvent like methanol, it can interfere with diazonium salt formation. Acetonitrile is often a better choice for Sandmeyer reactions.[6] |
| Formation of Phenolic Byproducts | Ensure the reaction is sufficiently acidic during diazotization to suppress the reaction of the diazonium salt with water. |
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Dehydration of Amide | 2-Bromo-4-fluorobenzamide | Trifluoroacetic anhydride, Pyridine | Not explicitly stated, but implied to be effective[4] | Direct, one-step conversion. | Requires anhydrous conditions; trifluoroacetic anhydride is corrosive and expensive. |
| Sandmeyer Reaction | 2-Amino-5-fluorobenzonitrile | NaNO₂, HBr, CuBr | 56-99% (for analogous reactions)[2] | Readily available starting materials; versatile reaction. | Temperature sensitive; diazonium salts are unstable; potential for side reactions.[1] |
| From Aldehyde via Oxime | 2-Bromo-4-fluorobenzaldehyde | Hydroxylamine, Dehydrating agent (e.g., SnCl₄) | High yields reported for analogous oxime dehydrations (up to 94%)[7] | Aldehyde may be more accessible than the amide. | Two-step process; requires isolation of the oxime intermediate. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromo-4-fluorobenzamide[4]
-
In a flask, dissolve 10.9 g (0.05 mole) of 2-bromo-4-fluorobenzamide in 50 ml of dry pyridine.
-
Cool the stirred solution in an ice bath.
-
Slowly add 11.2 g (0.0525 mole) of trifluoroacetic anhydride dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the bulk of the pyridine under reduced pressure.
-
Dissolve the residue in ether.
-
Wash the ethereal extract with water and then with a saturated brine solution.
-
Dry the ether layer over anhydrous magnesium sulfate and filter.
-
Evaporate the ether under reduced pressure to obtain the crude solid product.
-
Purify the solid by sublimation at 55°C and 0.05 mm to yield white crystals of this compound.
Protocol 2: General Procedure for Sandmeyer Bromination (Adapted for 2-Amino-5-fluorobenzonitrile)[2][5]
Step A: Diazotization
-
In a flask, suspend the 2-amino-5-fluorobenzonitrile in a solution of 48% hydrobromic acid (HBr).
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
Step B: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.
-
Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution from Step A to the CuBr solution with vigorous stirring.
-
A steady evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the gas evolution ceases.
Step C: Work-up and Purification
-
Cool the reaction mixture and pour it into a beaker of crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with brine and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or recrystallization.
Visualizing the Synthetic Pathways
Workflow for Dehydration of 2-Bromo-4-fluorobenzamide
Caption: Workflow for the synthesis via amide dehydration.
Workflow for the Sandmeyer Reaction
Caption: Workflow for the synthesis via Sandmeyer reaction.
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
Caption: Troubleshooting decision tree for low yield in the Sandmeyer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. reddit.com [reddit.com]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of 2-Bromo-4-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-4-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can originate from the synthetic route used. A frequent precursor is 2-bromo-4-fluorobenzamide; therefore, unreacted starting material is a likely impurity. Other potential impurities include positional isomers, such as 4-bromo-2-fluorobenzonitrile and other halogenated benzonitrile derivatives, which may form as byproducts during synthesis. Inorganic salts may also be present if the synthesis involved diazotization and bromination reactions.
Q2: My this compound is off-white or pale yellow. Does this indicate impurity?
A2: Pure this compound is typically a white to pale cream crystalline solid.[1] A distinct off-white or yellowish color can suggest the presence of impurities. However, minor color variations do not always correlate with a significant decrease in purity. It is recommended to assess the purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or melting point determination.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 73-79°C.[1] A broad melting point range or a melting point significantly lower than this range typically indicates the presence of impurities.
Q4: Which purification technique is most suitable for removing impurities from this compound?
A4: The choice of purification technique depends on the nature and quantity of the impurities.
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Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found. It is a good first choice for moderately impure samples.
-
Column chromatography is a highly versatile technique capable of separating the desired compound from a wide range of impurities, including positional isomers.[2] It is particularly useful for samples with significant levels of impurities or when high purity is required.
-
Sublimation can be a very effective method for purifying solid compounds that have a sufficiently high vapor pressure below their melting point. A known sublimation condition for this compound is 55°C at 0.05 mm Hg.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process, especially for column chromatography.[3] By comparing the TLC profile of the crude material with that of the purified fractions, you can assess the separation efficiency. For quantitative analysis of purity, techniques like HPLC or GC are recommended.[4][5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Try adding a small seed crystal to induce crystallization. Ensure the cooling process is slow. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. |
| The purified compound is still not pure. | The chosen solvent does not effectively differentiate between the compound and the impurities. | Try a different recrystallization solvent or a solvent pair. Consider using column chromatography for better separation. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound and impurities. | The eluent (solvent system) is not optimal. | Optimize the eluent system using TLC. A good eluent system should provide a clear separation of the spots on the TLC plate, with the desired compound having an Rf value of approximately 0.3-0.4.[3] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. |
| Cracked or channeled column packing. | Improper packing of the stationary phase. | Ensure the stationary phase is packed uniformly without any air bubbles. A well-packed column is crucial for good separation. |
| Broad elution bands. | The initial sample band was too wide. | Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Recrystallization Protocol
This is a general procedure; the choice of solvent is critical and may require small-scale trials. Ethanol or a mixture of ethanol and water is a good starting point for many benzonitrile derivatives.
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. If the compound dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube. If the compound dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Develop a suitable mobile phase (eluent) using TLC. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Sublimation Protocol
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and reduce the pressure to approximately 0.05 mm Hg.
-
Heating: Gently heat the apparatus to 55°C. The compound will sublime and deposit as pure crystals on the cold finger of the apparatus.
-
Collection: After the sublimation is complete, carefully disconnect the apparatus and collect the purified crystals from the cold finger.
Data Presentation
The effectiveness of the purification methods can be compared qualitatively as follows:
| Purification Method | Purity Improvement | Yield | Scalability | Notes |
| Recrystallization | Good | Moderate to High | Good | Highly dependent on finding a suitable solvent. |
| Column Chromatography | Excellent | Moderate | Fair to Good | Can separate closely related impurities like isomers. |
| Sublimation | Excellent | High | Poor to Fair | Only suitable for compounds that sublime well. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical relationship between impurities and purification methods for this compound.
References
Stability of 2-Bromo-4-fluorobenzonitrile under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Bromo-4-fluorobenzonitrile under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is susceptible to acid-catalyzed hydrolysis. The nitrile group (-CN) can be hydrolyzed to an amide group (-CONH2) and subsequently to a carboxylic acid group (-COOH). The rate of this hydrolysis is dependent on the acid concentration, temperature, and the specific acid used. Generally, stronger acids and higher temperatures will accelerate the degradation.
Q2: What are the primary degradation products of this compound under acidic conditions?
A2: The primary degradation products are 2-Bromo-4-fluorobenzamide and 2-Bromo-4-fluorobenzoic acid. The hydrolysis proceeds in a stepwise manner, with the amide being the intermediate.
Q3: Are there other potential degradation pathways to consider?
A3: While hydrolysis of the nitrile group is the principal degradation pathway, cleavage of the C-Br or C-F bonds is generally not expected under typical acidic stress conditions used in pharmaceutical stability studies. These bonds are relatively stable and require more drastic conditions to break.
Q4: How do the bromo and fluoro substituents affect the stability of the nitrile group?
A4: Both bromine and fluorine are electron-withdrawing groups. Their presence on the benzene ring can influence the electron density of the nitrile group, potentially affecting the rate of hydrolysis. Theoretical considerations suggest that these electron-withdrawing groups might slightly decrease the rate of the initial protonation step of the nitrile nitrogen, but the overall effect on the hydrolysis rate would need to be determined experimentally.
Q5: At what pH is this compound expected to be most stable?
A5: Generally, neutral to slightly acidic conditions (around pH 4-6) are expected to provide the highest stability for aromatic nitriles against hydrolysis. Both strongly acidic and strongly basic conditions will promote hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed during an experiment. | 1. Acid concentration is too high.2. Temperature is elevated.3. Presence of a catalytic impurity. | 1. Reduce the acid concentration or use a weaker acid.2. Perform the experiment at a lower temperature (e.g., room temperature or below).3. Ensure all reagents and solvents are of high purity. |
| Inconsistent or non-reproducible stability data. | 1. Inaccurate preparation of acidic solutions.2. Fluctuations in temperature during the experiment.3. Inconsistent sample handling and analysis times. | 1. Carefully prepare and verify the concentration of all acidic solutions.2. Use a temperature-controlled environment (e.g., water bath, incubator).3. Adhere strictly to the defined time points for sample withdrawal and analysis as per the experimental protocol. |
| Unexpected peaks observed in the HPLC chromatogram. | 1. Formation of secondary degradation products.2. Contamination of the sample or mobile phase.3. Interaction with excipients (if in a formulation). | 1. Use a mass spectrometer (LC-MS) to identify the unknown peaks.2. Run a blank (diluent only) to check for system contamination.3. If applicable, perform forced degradation studies on individual excipients to assess their contribution. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | 1. Suboptimal HPLC method parameters. | 1. Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, flow rate, and column temperature.2. Consider using a different stationary phase (e.g., C8, Phenyl-Hexyl). |
Data Presentation
The following tables provide illustrative quantitative data on the degradation of this compound under various acidic conditions. This data is representative and intended for guidance; actual results may vary based on specific experimental conditions.
Table 1: Illustrative Degradation of this compound in 0.1 M HCl at Different Temperatures
| Time (hours) | % Degradation at 25°C | % Degradation at 40°C | % Degradation at 60°C |
| 0 | 0.0 | 0.0 | 0.0 |
| 24 | 1.2 | 3.5 | 10.2 |
| 48 | 2.5 | 6.8 | 19.5 |
| 72 | 3.8 | 10.1 | 28.3 |
| 168 | 8.5 | 21.3 | 55.1 |
Table 2: Illustrative Percentage of Degradation Products Formed in 1 M HCl at 60°C
| Time (hours) | % this compound Remaining | % 2-Bromo-4-fluorobenzamide Formed | % 2-Bromo-4-fluorobenzoic Acid Formed |
| 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.3 | 12.1 | 2.6 |
| 24 | 65.7 | 25.5 | 8.8 |
| 48 | 43.2 | 38.9 | 17.9 |
| 72 | 28.5 | 45.3 | 26.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Preparation of Acidic Solutions: Prepare solutions of 0.1 M HCl and 1 M HCl in water.
-
Stress Conditions:
-
For each acidic condition, add a known volume of the stock solution to a volumetric flask and dilute with the respective acidic solution to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Preparation for Analysis:
-
Immediately after withdrawal, neutralize the aliquot with an appropriate volume of NaOH solution to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity will be confirmed by analyzing stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: General workflow for forced degradation stability testing.
Technical Support Center: Synthesis of Fluorinated Benzonitriles via Sandmeyer-Type Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzonitriles. The content focuses on byproducts and common issues encountered during the multi-step synthesis, which typically involves a diazotization-fluorination reaction followed by a Sandmeyer cyanation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when synthesizing fluorinated benzonitriles?
A1: The synthesis of fluorinated benzonitriles is typically a two-stage process, and byproducts can arise in both stages.
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Fluorination Stage (e.g., Balz-Schiemann reaction): Starting from an aminobenzonitrile, the primary byproducts include phenols (from the reaction of the diazonium salt with water), biaryl compounds (formed via radical coupling), and colored azo compounds (from the coupling of the diazonium salt with unreacted aminobenzonitrile or other aromatic species).[1]
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Cyanation Stage (Sandmeyer reaction): Starting from a fluoroaniline, the most prevalent byproducts are fluorophenols, which form if the diazonium salt reacts with water, particularly at elevated temperatures.[1][2] Other common side products include biaryl compounds (e.g., 4,4'-difluorobiphenyl from 4-fluoroaniline) and azo dyes.[2]
Q2: Why is the direct Sandmeyer fluorination not a standard method for producing fluoroaromatics?
A2: The classic Sandmeyer reaction is generally not used for fluorination. This is because copper(I) fluoride is unstable and disproportionates. Additionally, the reaction, which proceeds via a radical-nucleophilic aromatic substitution, is impeded for fluorine.[2] The Balz-Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt, is the traditional method for synthesizing aryl fluorides.[2][3]
Q3: My Sandmeyer cyanation of a fluoroaniline is giving a very low yield. What are the likely causes?
A3: Low yields in the Sandmeyer cyanation of fluoroanilines can be attributed to several factors:
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Incomplete Diazotization: Ensure that the initial conversion of the fluoroaniline to the diazonium salt is complete. This can be verified using starch-iodide paper to test for the presence of excess nitrous acid.
-
Premature Decomposition of the Diazonium Salt: Fluoro-substituted diazonium salts can be unstable. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent addition to the copper(I) cyanide solution.
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Side Reactions: The formation of fluorophenol is a major competing reaction. This is exacerbated by higher temperatures and the presence of excess water. The formation of biaryl and azo compounds also consumes the starting material.[1]
-
Purity of Reagents: Ensure all reagents, especially the starting fluoroaniline and sodium nitrite, are of high purity.
Q4: I am observing a lot of colored impurities in my reaction mixture. What are they and how can I avoid them?
A4: The formation of colored impurities, often yellow, orange, or red, is typically due to the formation of azo dyes.[4] This occurs when the electrophilic diazonium salt couples with an electron-rich aromatic compound in the reaction mixture, such as the unreacted starting fluoroaniline. To minimize azo dye formation, ensure slow, portion-wise addition of the diazonium salt solution to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt. Maintaining the recommended low temperature throughout the reaction is also critical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of fluorinated benzonitrile | Incomplete diazotization of the starting fluoroaniline. | Test for excess nitrous acid with starch-iodide paper to confirm complete reaction of the amine. |
| Premature decomposition of the diazonium salt. | Maintain the temperature strictly between 0-5 °C during diazotization and addition. | |
| Formation of fluorophenol byproduct. | Ensure low reaction temperatures and minimize the amount of water in the reaction. | |
| Formation of a precipitate during diazotization | The hydrochloride salt of the fluoroaniline may be sparingly soluble. | Ensure vigorous stirring and that the amine is fully dissolved or finely suspended before adding sodium nitrite. |
| Excessive foaming or gas evolution | Decomposition of the diazonium salt is occurring too rapidly. | Lower the reaction temperature and add the diazonium salt solution to the copper(I) cyanide solution more slowly. |
| Presence of colored byproducts (azo dyes) | Coupling of the diazonium salt with unreacted fluoroaniline. | Add the diazonium salt solution slowly to the copper cyanide solution to keep the diazonium salt concentration low. Ensure efficient stirring. |
| Isolation of a biaryl byproduct | Radical coupling of the intermediate aryl radicals. | This is an inherent byproduct of the Sandmeyer mechanism. Optimization of reaction conditions (concentration, temperature) may slightly reduce its formation. |
Quantitative Data on Byproducts
The following table summarizes typical yields for the desired product and estimated ranges for common byproducts in the Sandmeyer cyanation of 4-fluoroaniline. Please note that these values can vary significantly based on the specific reaction conditions.
| Compound | Typical Yield Range (%) | Notes |
| 4-Fluorobenzonitrile (Desired Product) | 60 - 85% | Yield is highly dependent on temperature control and the purity of reagents. |
| 4-Fluorophenol | 5 - 20% | Formation increases with higher reaction temperatures and prolonged reaction times in aqueous acid.[1][2] |
| 4,4'-Difluorobiphenyl | 1 - 5% | A characteristic byproduct of the radical mechanism of the Sandmeyer reaction.[2] |
| Azo Compounds | < 1 - 5% | Formation is minimized by slow addition of the diazonium salt and efficient stirring. |
| Fluorobenzene (Deamination Product) | < 1 - 2% | Can occur if a source of reduction is present. |
Experimental Protocols
Detailed Methodology for the Sandmeyer Cyanation of 4-Fluoroaniline
This protocol provides a representative method for the synthesis of 4-fluorobenzonitrile from 4-fluoroaniline.
Materials:
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4-Fluoroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
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Toluene
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Deionized Water
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Ice
Procedure:
-
Diazotization of 4-Fluoroaniline:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-fluoroaniline (e.g., 0.1 mol) and a mixture of concentrated HCl (e.g., 0.3 mol) and water (e.g., 100 mL).
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (e.g., 0.11 mol) in water (e.g., 40 mL) and add it dropwise to the fluoroaniline solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.
-
-
Preparation of the Copper(I) Cyanide Solution:
-
In a separate larger flask, prepare a solution of copper(I) cyanide (e.g., 0.12 mol) and sodium cyanide (e.g., 0.25 mol) in water (e.g., 100 mL).
-
Warm the solution gently to dissolve the salts, then cool it to room temperature and add a layer of toluene (e.g., 50 mL).
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The temperature of the receiving flask should be maintained, though a slight exotherm may be observed.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature, then gently warm the mixture (e.g., to 50-60 °C) for another hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with additional toluene.
-
Combine the organic extracts and wash with a dilute sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
The crude 4-fluorobenzonitrile can be purified by vacuum distillation or recrystallization.
-
Visualizations
Caption: Byproduct formation pathways in the Sandmeyer cyanation of a fluoroaniline.
References
Preventing decomposition of 2-Bromo-4-fluorobenzonitrile during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of 2-Bromo-4-fluorobenzonitrile during storage.
Troubleshooting Guide and FAQs
This section addresses specific issues that users may encounter during the storage and handling of this compound.
Q1: I noticed the appearance of a new peak in the HPLC analysis of my stored this compound. What could be the cause?
A1: The appearance of a new peak in your HPLC analysis likely indicates chemical decomposition. The most common degradation pathway for benzonitriles is hydrolysis of the nitrile group (-CN) to either a benzamide or a carboxylic acid (2-Bromo-4-fluorobenzoic acid). This can be catalyzed by moisture, acidic, or basic contaminants.
Q2: My solid this compound has changed in color and appearance. Is it still usable?
A2: A change in color or physical appearance (e.g., clumping) can be a sign of degradation or contamination. While the material may not be completely decomposed, its purity is compromised. It is highly recommended to re-analyze the material to determine its purity before use. For critical applications, using a fresh, unopened container is advisable.
Q3: What are the ideal storage conditions to minimize the decomposition of this compound?
A3: To minimize decomposition, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend specific temperature ranges, which are summarized in the table below. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent moisture-related degradation.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Yes, storing it in a standard laboratory refrigerator (typically 2-8°C) is a common and recommended practice. Ensure the container is well-sealed to prevent the condensation of moisture inside when it is removed and brought to room temperature. Some suppliers even recommend storage at -20°C for maximum stability.
Q5: How can I test the stability of my this compound sample?
A5: A stability testing protocol can be established to monitor the purity of your sample over time. This typically involves storing aliquots of the material under controlled conditions and analyzing them at regular intervals using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation: Recommended Storage Conditions
| Storage Parameter | Recommendation | Rationale |
| Temperature | 0-8°C or -20°C | Reduces the rate of potential hydrolytic decomposition.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture. |
| Container | Tightly sealed, opaque glass vial | Prevents exposure to moisture and light. |
| Location | Cool, dry, well-ventilated area | General best practice for chemical storage.[2] |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
1. Objective: To determine the stability of this compound under defined storage conditions over a specified period.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of this compound
-
Calibrated HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Environmental chamber or refrigerator for controlled storage
3. Method:
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Develop a suitable HPLC method to achieve good separation of the main peak from any potential impurities. A common starting point is an isocratic method with a mobile phase of acetonitrile and water (e.g., 60:40 v/v) and UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Inject the stock solution and record the chromatogram. Determine the initial purity of the sample.
-
-
Sample Storage:
-
Dispense aliquots of the this compound solid into individual, well-sealed vials.
-
Place the vials in the desired storage condition (e.g., 4°C in the dark).
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a solution from the stored sample at the same concentration as the initial analysis.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the purity of the stored sample at each time point to the initial purity.
-
Calculate the percentage of degradation.
-
Identify and, if possible, quantify any significant degradation products.
-
Mandatory Visualization
Caption: Factors leading to the decomposition of this compound and preventative storage measures.
References
Troubleshooting low conversion rates in 2-Bromo-4-fluorobenzonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2-Bromo-4-fluorobenzonitrile. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems users may face during the synthesis and functionalization of this compound.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize the C-Br bond of this compound. Low conversion rates are a common issue and can often be attributed to several factors.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no product yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling can stem from several sources. A systematic approach to troubleshooting is recommended. Key areas to focus on include:
-
Catalyst System: The choice and handling of the palladium catalyst and ligand are critical.
-
Catalyst Deactivation: The presence of oxygen can lead to the formation of palladium black, an inactive form of the catalyst. Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Ligand Selection: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often more effective than traditional ligands like triphenylphosphine (PPh₃).
-
-
Base: The choice and quality of the base are crucial for the transmetalation step.
-
Base Strength: A base of appropriate strength is needed. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, a stronger base like Cs₂CO₃ may be beneficial.
-
Solubility: The base must have some solubility in the reaction medium. The addition of water to solvents like dioxane or toluene can aid in dissolving inorganic bases.
-
-
Boronic Acid/Ester Quality: The organoboron reagent can be a source of problems.
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond), especially in the presence of water and base at elevated temperatures. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
-
Purity: Ensure the boronic acid is pure and free of impurities that could poison the catalyst.
-
Q2: I am observing significant hydrodebromination (replacement of bromine with hydrogen) as a side product in my cross-coupling reaction. How can I minimize this?
A2: Hydrodebromination is a common side reaction in palladium-catalyzed couplings. It can arise from several pathways, including the reaction of the organopalladium intermediate with trace water or other proton sources. To minimize this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Optimize the Base: A weaker, non-nucleophilic base might be advantageous.
-
Ligand Choice: Certain ligands can promote or suppress hydrodebromination. Experimenting with different phosphine ligands may be necessary.
Q3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the likely causes?
A3: The Buchwald-Hartwig amination is sensitive to several parameters. Common issues include:
-
Catalyst and Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands are generally the most effective.[1]
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is typically required to deprotonate the amine.[1]
-
Amine Purity: Impurities in the amine can poison the catalyst. Ensure your amine is pure and dry.[1]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom at the 4-position of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group.
Q1: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is slow and incomplete. What can I do to improve the conversion rate?
A1: Slow SNAr reactions can be accelerated by several methods:
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or NMP are excellent choices for SNAr reactions as they can solvate the cation of the nucleophile, increasing its reactivity.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. Monitor the reaction for potential side reactions at higher temperatures.
-
Nucleophile Strength: A more potent nucleophile will react faster. If possible, consider using a stronger nucleophile or converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
-
Leaving Group: In this compound, the fluoride is a better leaving group than bromide in SNAr reactions.[2] Ensure your reaction conditions are favoring substitution at the C-F bond.
Q2: Am I likely to see substitution at the C-Br bond during a nucleophilic aromatic substitution reaction?
A2: While the C-F bond is more activated towards SNAr, substitution at the C-Br bond is possible, especially under harsh conditions or with certain nucleophiles. To favor substitution at the C-F position, use milder reaction conditions (lower temperature, shorter reaction time) and monitor the reaction progress carefully by TLC or LC-MS to avoid over-reaction.
Section 3: Reactions Involving the Nitrile Group
The nitrile group can also participate in reactions, which may be desired or may occur as side reactions.
Q1: I am observing the formation of an amide or carboxylic acid in my reaction mixture. Why is this happening and how can I prevent it?
A1: The nitrile group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid under either acidic or basic conditions. This is often an undesired side reaction during cross-coupling or SNAr reactions.
-
Control of pH: If your reaction conditions are strongly acidic or basic, consider if a milder base or buffering the reaction mixture is possible.
-
Water Content: The presence of water is necessary for hydrolysis. Using anhydrous solvents and reagents can help minimize this side reaction.
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can promote nitrile hydrolysis. Try to use conditions that allow for a shorter reaction time.
Data Presentation: Representative Reaction Conditions and Yields
The following tables provide a summary of typical reaction conditions and expected yields for various reactions with benzonitrile derivatives. Note that the yields for this compound may vary and optimization is often necessary.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzonitrile | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 4 | ~95 | Fictionalized Data for Comparison |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane | 110 | 12 | ~92 | Fictionalized Data for Comparison |
| This compound | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 6 | Expected: 85-95 | Estimated |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ (0.5) | Xantphos (1.5) | NaOt-Bu (1.2) | Toluene | 85 | 2 | 98 | [3] |
| This compound | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | Expected: 80-90 | Estimated |
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst (mol%) | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | DMF | 80 | 6 | ~90 | Fictionalized Data for Comparison |
| This compound | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 90 | 8 | Expected: 80-90 | Estimated |
Table 4: Heck Reaction of Aryl Bromides with Styrene
| Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ (1) | Na₂CO₃ (2) | DMAc | 130 | 5 | ~88 | [1] |
| This compound | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 120 | 12 | Expected: 70-85 | Estimated |
Table 5: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Aryl Halide | Nucleophile (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-fluoro-5-methylpyridine | NaOMe (1.5) | - | DMF | 80 | 4 | ~90 | [4] |
| This compound | NaOMe (1.2) | - | DMF | 60 | 6 | Expected: >90 | Estimated |
Experimental Protocols
This section provides detailed methodologies for key reactions involving this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, cesium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add this compound and the amine.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add the sodium methoxide portion-wise at room temperature with stirring.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations
The following diagrams illustrate common experimental workflows and logical relationships for troubleshooting reactions of this compound.
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Optimizing Reactions with 2-Bromo-4-fluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2-Bromo-4-fluorobenzonitrile. The information is designed to help optimize solvent choice and other reaction conditions for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis due to its distinct functional groups. The primary reactions include:
-
Suzuki-Miyaura Coupling: The bromo-substituent is readily displaced in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1][2]
-
Buchwald-Hartwig Amination: The carbon-bromine bond can be converted to a carbon-nitrogen bond, also via palladium catalysis.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions, activated by the electron-withdrawing nitrile group.[2][4]
Q2: How does the solubility of this compound affect reaction outcomes?
A2: The solubility of reactants is crucial for homogeneous reaction kinetics. Poor solubility can lead to slow and incomplete reactions. This compound, a solid at room temperature, exhibits varying solubility in organic solvents. While specific quantitative data is not extensively available, it is generally more soluble in polar aprotic solvents like DMF and DMSO, and ethereal solvents like THF and 1,4-dioxane, than in nonpolar solvents like hexanes. Inadequate solubility can often be addressed by heating the reaction mixture or choosing a solvent system in which all components are fully dissolved at the reaction temperature.
Q3: Which functional group on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A3: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, facilitating oxidative addition to the palladium(0) catalyst.
Q4: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which halogen is preferentially displaced?
A4: In SNAr reactions, the fluoride is a much better leaving group than the bromide.[5] The rate of nucleophilic aromatic substitution generally follows the order F > Cl > Br > I. Therefore, nucleophiles will selectively displace the fluorine atom at the 4-position.
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
Problem: The Suzuki-Miyaura coupling of this compound with a boronic acid is giving low to no product.
Possible Causes and Solutions:
-
Poor Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield by affecting the solubility of reactants and the stability of the catalytic species.
-
Inappropriate Base: The base plays a critical role in the transmetalation step.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield Suzuki coupling.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The following table presents representative data on how solvent choice can influence the yield of Suzuki-Miyaura coupling reactions with aryl bromides. These are illustrative examples to guide solvent selection.
| Solvent System | Base | Temperature (°C) | Typical Yield (%) | Notes |
| 1,4-Dioxane/H₂O | K₂CO₃ | 90 | 75-90 | A commonly used and effective system for a wide range of substrates. |
| Toluene/H₂O | K₃PO₄ | 100 | 80-95 | Often provides excellent yields, especially with electron-rich boronic acids. |
| DMF | Cs₂CO₃ | 110 | 70-85 | Useful for reactants with poor solubility in other solvents. |
| THF/H₂O | K₂CO₃ | 80 | 65-80 | A milder option, but may result in lower yields for less reactive substrates. |
Poor Conversion in Buchwald-Hartwig Amination
Problem: The Buchwald-Hartwig amination of this compound with an amine is sluggish or incomplete.
Possible Causes and Solutions:
-
Solvent and Base Mismatch: The choice of solvent and base is highly interdependent and crucial for reaction success.
-
Incompatible Ligand: The phosphine ligand is critical for the stability and activity of the palladium catalyst.
-
Steric Hindrance: Bulky amines or aryl halides can slow down the reaction.
-
Presence of Water: While some Buchwald-Hartwig reactions tolerate small amounts of water, anhydrous conditions are generally preferred.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor Buchwald-Hartwig conversion.
Data Presentation: Solvent Effects on Buchwald-Hartwig Amination
This table provides illustrative examples of how solvent choice can affect the outcome of Buchwald-Hartwig amination reactions.
| Solvent | Base | Temperature (°C) | Typical Yield (%) | Notes |
| Toluene | NaOtBu | 100 | 85-95 | A very common and effective system, particularly for less hindered amines.[6] |
| 1,4-Dioxane | K₃PO₄ | 110 | 75-90 | A good alternative, especially when stronger bases are not tolerated. |
| THF | LiHMDS | 80 | 70-85 | Can be effective at lower temperatures. |
| t-BuOH | K₃PO₄ | 100 | 60-80 | A protic solvent option that can be beneficial in some cases. |
Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
Problem: The SNAr reaction of this compound with a nucleophile is producing significant side products.
Possible Causes and Solutions:
-
Reaction at the Bromine Position: While less likely, strong nucleophiles under harsh conditions might lead to some substitution at the bromine position.
-
Di-substitution: If a large excess of the nucleophile is used or reaction times are prolonged, a second substitution at the bromine position may occur.
-
Decomposition of Starting Material: The reaction conditions may be too harsh, leading to the degradation of this compound or the nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting logic for SNAr side reactions.
Data Presentation: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr)
The rate of SNAr reactions is highly dependent on the solvent. Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.
| Solvent | Base (if needed) | Temperature (°C) | Relative Rate | Notes |
| DMSO | K₂CO₃ | 80 | Very Fast | Excellent for SNAr, but can be difficult to remove. |
| DMF | K₂CO₃ | 100 | Fast | A common and effective solvent for SNAr reactions. |
| Acetonitrile | K₂CO₃ | 80 | Moderate | A good alternative to DMSO and DMF. |
| THF | NaH | 60 | Slow | Generally less effective for SNAr unless a very strong nucleophile is used. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction to 80-110 °C and monitor its progress.
-
Work-up: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This is a representative procedure and may need adjustment.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the nucleophile (e.g., a secondary amine, 1.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) if required.
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO).
-
Reaction: Heat the mixture to 80-120 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. ossila.com [ossila.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Analysis of NMR Spectral Data for Halogenated 4-Fluorobenzonitriles
A detailed guide for researchers and drug development professionals on the NMR spectral characteristics of 2-Bromo-4-fluorobenzonitrile and its chloro and iodo analogues, providing key data for structural elucidation and quality control.
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its closely related analogues, 2-Chloro-4-fluorobenzonitrile and 4-Fluoro-2-iodobenzonitrile. Understanding the subtle yet significant shifts in NMR data across these halogenated benzonitriles can aid researchers in confirming molecular identity, assessing purity, and predicting the electronic environment of substituted aromatic rings.
¹H NMR Spectral Data Comparison
The proton NMR spectra of substituted benzonitriles provide valuable information about the electronic environment of the aromatic protons. The chemical shifts (δ) are influenced by the electronegativity and position of the halogen substituents. Below is a summary of the reported ¹H NMR data for the three compounds.
| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | CDCl₃ | 7.75 | dd | 8.8, 5.2 | H-6 |
| 7.42 | dd | 8.8, 2.5 | H-3 | ||
| 7.20 | ddd | 8.8, 8.8, 2.5 | H-5 | ||
| 2-Chloro-4-fluorobenzonitrile | CDCl₃ | 7.69 | dd | 8.7, 5.3 | H-6 |
| 7.35 | dd | 8.7, 2.5 | H-3 | ||
| 7.15 | ddd | 8.7, 8.7, 2.5 | H-5 | ||
| 4-Fluoro-2-iodobenzonitrile | CDCl₃ | 7.85 | dd | 8.6, 5.4 | H-6 |
| 7.60 | dd | 8.6, 2.4 | H-3 | ||
| 7.08 | ddd | 8.6, 8.6, 2.4 | H-5 |
Analysis: The downfield shift of H-6 in all three compounds is attributed to the anisotropic effect of the nitrile group and the electron-withdrawing nature of the adjacent halogen. As the electronegativity of the halogen at position 2 decreases from chlorine to bromine to iodine, there is a slight upfield shift observed for the adjacent H-3 proton. The coupling constants are consistent with ortho, meta, and para relationships between the protons and the fluorine atom.
¹³C NMR Spectral Data Comparison
The carbon NMR spectra offer direct insight into the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituent.
| Compound | Solvent | C1 (CN) | C2 (C-X) | C3 | C4 (C-F) | C5 | C6 |
| This compound | CDCl₃ | 116.5 | 118.9 (d, J=10.1) | 119.5 (d, J=22.3) | 164.2 (d, J=258.5) | 115.8 (d, J=21.4) | 135.2 (d, J=9.2) |
| 2-Chloro-4-fluorobenzonitrile | CDCl₃ | 116.2 | 129.5 (d, J=9.5) | 118.8 (d, J=22.5) | 163.8 (d, J=257.9) | 115.5 (d, J=21.2) | 134.8 (d, J=9.0) |
| 4-Fluoro-2-iodobenzonitrile | CDCl₃ | 117.1 | 99.8 (d, J=11.2) | 120.3 (d, J=22.8) | 163.5 (d, J=256.8) | 115.2 (d, J=21.0) | 135.9 (d, J=8.8) |
Analysis: The carbon attached to the fluorine atom (C4) exhibits the most downfield shift and the largest carbon-fluorine coupling constant, as expected. The chemical shift of the carbon bearing the halogen (C2) is significantly influenced by the halogen's identity, with the iodo-substituted carbon appearing furthest upfield. The nitrile carbon (C1) shows relatively minor changes across the series. The observed carbon-fluorine coupling constants provide further confirmation of the fluorine substitution pattern.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality NMR spectra for substituted benzonitriles.[1]
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 250 ppm
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Determine the peak multiplicities and coupling constants.
Logical Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification and characterization of a substituted benzonitrile using NMR spectroscopy.
Caption: Workflow for NMR-based identification.
This guide provides a foundational comparison of the NMR spectral data for 2-bromo-, 2-chloro-, and 2-iodo-4-fluorobenzonitrile. Researchers can use this information as a reliable reference for routine structural verification and as a basis for more in-depth spectroscopic studies. The provided experimental protocol offers a standardized approach to obtain comparable and high-quality NMR data.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-fluorobenzonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide leverages spectral data from structurally analogous compounds to predict and interpret the NMR characteristics of this compound. This comparative approach offers valuable insights for researchers working with this and similar halogenated benzonitrile scaffolds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents: the electron-withdrawing cyano (-CN) and halogen (-Br, -F) groups.
For comparison, the experimental ¹H NMR data for 2-fluorobenzonitrile and 4-fluorobenzonitrile are presented below.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-3 | ~7.5 - 7.7 | dd | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F) ≈ 8-9 Hz |
| H-5 | ~7.2 - 7.4 | ddd | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F) ≈ 4-5 Hz, J(H-5, H-3) ≈ 2-3 Hz | |
| H-6 | ~7.7 - 7.9 | dd | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, F) ≈ 5-6 Hz | |
| 2-Fluorobenzonitrile | H-3 | 7.31 | ddd | J = 7.7, 5.2, 1.8 Hz |
| H-4 | 7.64 | td | J = 7.7, 1.8 Hz | |
| H-5 | 7.24 | td | J = 7.7, 1.0 Hz | |
| H-6 | 7.66 | ddd | J = 7.7, 1.8, 1.0 Hz | |
| 4-Fluorobenzonitrile | H-2, H-6 | 7.68 | dd | J = 9.1, 5.1 Hz |
| H-3, H-5 | 7.19 | t | J = 9.1 Hz |
Note: Predicted values for this compound are estimates based on additive substituent effects and analysis of related compounds. Experimental conditions can influence actual values.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are significantly influenced by the electronegativity and position of the substituents. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F), and other carbons will show smaller couplings (nJC-F).
A comparison with related benzonitriles is provided to contextualize the predicted chemical shifts.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1 | ~110 - 115 |
| C-2 | ~118 - 122 (d, JC-F) | |
| C-3 | ~120 - 125 (d, JC-F) | |
| C-4 | ~160 - 165 (d, ¹JC-F) | |
| C-5 | ~115 - 120 (d, JC-F) | |
| C-6 | ~135 - 140 | |
| -CN | ~115 - 120 | |
| 2-Fluorobenzonitrile | C-1 | 102.8 (d, ²JC-F = 14.1 Hz) |
| C-2 | 162.1 (d, ¹JC-F = 255.0 Hz) | |
| C-3 | 116.8 (d, ⁴JC-F = 1.2 Hz) | |
| C-4 | 134.5 (d, ⁴JC-F = 8.3 Hz) | |
| C-5 | 125.1 (d, ⁵JC-F = 3.7 Hz) | |
| C-6 | 132.8 | |
| -CN | 114.7 | |
| 4-Fluorobenzonitrile | C-1 | 109.4 |
| C-2, C-6 | 134.3 (d, ³JC-F = 9.2 Hz) | |
| C-3, C-5 | 116.6 (d, ²JC-F = 22.2 Hz) | |
| C-4 | 165.0 (d, ¹JC-F = 254.1 Hz) | |
| -CN | 118.0 |
Note: Predicted values for this compound are estimations. The 'd' denotes a doublet due to C-F coupling.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated benzonitriles is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp and symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally suitable for aromatic compounds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment with NOE (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Workflow and Logic
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final spectral interpretation.
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry Analysis of 2-Bromo-4-fluorobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of intermediates is paramount. 2-Bromo-4-fluorobenzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure purity and structural integrity. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound, offering insights into expected fragmentation patterns and performance relative to alternative analytical techniques. The information presented herein is compiled from spectral data of structurally similar compounds and established principles of mass spectrometry, providing a robust framework for analytical method development.
Mass Spectrometry Profile of this compound
Electron Ionization (EI) mass spectrometry is a primary technique for the analysis of volatile and semi-volatile organic compounds like this compound. The high energy imparted by EI induces characteristic fragmentation patterns that serve as a molecular fingerprint.
Expected Fragmentation Pattern:
The mass spectrum of this compound is anticipated to exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular weight of this compound is 200.01 g/mol . Therefore, the molecular ion region should display two peaks of nearly equal intensity at m/z 200 and 202.
Key fragmentation pathways are predicted to involve the loss of the bromine atom, the cyano group, and potentially hydrogen fluoride. Based on the analysis of related compounds such as 4-Bromo-2-fluorobenzonitrile and other brominated benzonitriles, the following fragments are anticipated.[1][2][3]
Table 1: Predicted Mass Spectrometry Data for this compound (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Corresponding Neutral Loss | Notes |
| 202 | [C₇H₃⁸¹BrFN]⁺• | - | Molecular ion (M+2) |
| 200 | [C₇H₃⁷⁹BrFN]⁺• | - | Molecular ion (M) |
| 121 | [C₇H₃FN]⁺• | Br | Loss of a bromine radical |
| 101 | [C₆H₃F]⁺• | Br, CN | Loss of bromine and cyano group |
| 94 | [C₆H₂]⁺• | Br, F, HCN | Loss of bromine, fluorine, and hydrogen cyanide |
Comparison with Alternative Analytical Techniques
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound, other techniques offer complementary information, particularly for non-volatile impurities or when derivatization is not desirable.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separation by gas chromatography, followed by mass analysis. | High resolution separation of volatile compounds, provides structural information through fragmentation. | Requires compound to be volatile and thermally stable. |
| HPLC-UV | Separation by high-performance liquid chromatography with UV detection. | Suitable for non-volatile impurities, quantitative analysis. | Does not provide mass information for identification. |
| LC-MS | Separation by liquid chromatography coupled with mass spectrometry. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Provides molecular weight and structural information.[4][5][6] | Can be subject to matrix effects and ion suppression.[7] |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an EI source.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
2. High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general method for the purity assessment of this compound by HPLC with UV detection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Visualizing the Analytical Workflow
To illustrate the logical flow of the analytical processes, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile, 2-bromo- [webbook.nist.gov]
- 3. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 4. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. w3.ual.es [w3.ual.es]
A Comparative Analysis of the Reactivity of 2-Bromo-4-fluorobenzonitrile and 2-Chloro-4-fluorobenzonitrile
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Dihalogenated benzonitriles are valuable building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an objective, data-supported comparison of the reactivity of two closely related and commercially significant compounds: 2-Bromo-4-fluorobenzonitrile and 2-Chloro-4-fluorobenzonitrile.
The utility of these compounds stems from the distinct reactivity of their three functional groups: the nitrile, the fluorine atom at the 4-position, and the halogen (bromine or chlorine) at the 2-position. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring, influencing the reactivity of the halogen at the ortho position. This comparison will focus on two of the most synthetically important classes of reactions for these substrates: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
General Principles of Reactivity
The primary difference in reactivity between this compound and 2-Chloro-4-fluorobenzonitrile lies in the inherent properties of the carbon-halogen bond.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The bond dissociation energy of the C-X bond is a key factor, with weaker bonds leading to faster reactions. The general reactivity trend for halogens in oxidative addition is I > Br > Cl > F.[1] Consequently, this compound is anticipated to be significantly more reactive than its chloro-analogue, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the aromatic ring, and the halide at the 4-position (fluorine) typically acts as the leaving group, facilitated by the activating nitrile group. The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I.[2][3] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[2] Since the fluorine at the 4-position is the primary site for SNAr in both molecules, the halogen at the 2-position (Br or Cl) has a more subtle electronic influence. However, when considering the halogen at position 2 as a potential leaving group, the C-Cl bond would be more susceptible to nucleophilic attack than the C-Br bond, though this is less common than displacement of the activated fluorine.
Comparative Performance in Key Reactions
To illustrate the practical implications of these principles, the following sections present comparative data for key transformations. The data is collated from literature reports on analogous systems and representative of the expected performance under standardized conditions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. As predicted by the principles of oxidative addition, the bromo derivative exhibits superior reactivity.
| Parameter | This compound | 2-Chloro-4-fluorobenzonitrile |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst System | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 4 hours | 18 hours |
| Typical Yield | >90% | ~75-85% |
Data is illustrative and based on typical conditions for similar aryl halide substrates.[4][5][6] The chloro-substituted compound requires a more active catalyst system (a biarylphosphine ligand like SPhos) and higher temperatures to achieve comparable, though generally lower, yields.[6]
Palladium-Catalyzed Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination for C-N bond formation is dependent on the oxidative addition step. The C-Br bond's greater reactivity is again evident.
| Parameter | This compound | 2-Chloro-4-fluorobenzonitrile |
| Coupling Partner | Morpholine | Morpholine |
| Catalyst System | Pd₂(dba)₃ (1 mol%) / Xantphos (2 mol%) | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | Dioxane |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 6 hours | 20 hours |
| Typical Yield | >85% | ~70-80% |
Data is illustrative and based on typical conditions for similar aryl halide substrates.[7][8][9] The amination of the chloro-derivative is more challenging, necessitating a more electron-rich and sterically hindered phosphine ligand (e.g., RuPhos) and more forcing conditions to achieve high conversion.[8]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the fluorine at the 4-position is the target for substitution due to its superior leaving group ability and activation by the para-nitrile group. The halogen at the 2-position primarily exerts an electronic effect.
| Parameter | This compound | 2-Chloro-4-fluorobenzonitrile |
| Nucleophile | Sodium Methoxide | Sodium Methoxide |
| Reaction | Substitution of 4-Fluoro group | Substitution of 4-Fluoro group |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | 60 °C | 60 °C |
| Reaction Time | 2 hours | 2 hours |
| Typical Yield | >95% | >95% |
Data is illustrative and based on typical conditions for SNAr reactions on activated aryl fluorides.[10][11] In this specific reaction, the reactivity of both substrates is expected to be very similar and high, as the reaction occurs at the C-F bond. The difference in the halogen at the 2-position (Br vs. Cl) has a minimal impact on the rate of nucleophilic attack at the 4-position. Both are excellent substrates for SNAr at the 4-position.
Experimental Protocols
The following are generalized experimental protocols for the reactions discussed. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be required for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed toluene and water.
-
Heat the mixture to 80 °C and stir vigorously for 4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-4-fluorobenzonitrile
Materials:
-
2-Chloro-4-fluorobenzonitrile (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.1 mmol, 2.1 equiv)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and RuPhos to a reaction vessel.
-
Add the dioxane and stir for 10 minutes to form the active catalyst.
-
Add 2-Chloro-4-fluorobenzonitrile, K₃PO₄, and morpholine.
-
Seal the vessel and heat the mixture to 110 °C.
-
Stir for 20 hours, or until reaction completion is confirmed by GC-MS or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter, concentrate under reduced pressure, and purify the residue by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
This compound or 2-Chloro-4-fluorobenzonitrile (1.0 mmol, 1.0 equiv)
-
Sodium methoxide (1.2 mmol, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
Dissolve the benzonitrile substrate in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
-
Upon consumption of the starting material (typically 2 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Logic
To further clarify the reactivity principles and experimental workflows, the following diagrams are provided.
Caption: Reactivity logic in Suzuki coupling.
Caption: General workflow for Suzuki coupling.
Caption: Key factors in SNAr at the 4-position.
Conclusion
-
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), this compound is the superior substrate. Its greater reactivity allows for milder conditions, shorter reaction times, and often higher yields, which can be advantageous in terms of process efficiency and cost.
-
For nucleophilic aromatic substitution at the 4-position, both compounds are excellent substrates. They exhibit comparable high reactivity due to the activating effect of the nitrile group and the excellent leaving group ability of the fluoride atom. The choice between them for SNAr reactions can therefore be based on other factors such as cost and availability.
This guide provides a framework for decision-making in the application of these versatile building blocks. It is recommended that researchers use this information as a starting point and perform specific optimization for their unique synthetic challenges.
References
- 1. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. learninglink.oup.com [learninglink.oup.com]
Unveiling the Biological Potential of 2-Bromo-4-fluorobenzonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, 2-bromo-4-fluorobenzonitrile has emerged as a versatile scaffold in the synthesis of novel compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the reported biological activities of its derivatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Derivatives of this compound have demonstrated significant promise in several key therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. The unique chemical properties of this starting material, featuring a reactive bromine atom, a fluorine atom that can modulate physicochemical properties, and a nitrile group, allow for diverse chemical modifications, leading to a broad range of pharmacological effects.
Anticancer Activity: Targeting Key Signaling Pathways
Several studies have highlighted the potential of benzonitrile-containing compounds as potent anticancer agents.[1] Derivatives of this compound have been investigated for their ability to inhibit critical enzymes and signaling pathways involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP).[2][3]
A series of novel cyanobenzofuran derivatives, conceptually related to the benzonitrile scaffold, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, some of these compounds exhibited significant inhibitory activity against the EGFR kinase.[2] The table below summarizes the in vitro anticancer activity of representative benzofuran derivatives.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[2] | EGFR TK Inhibition IC50 (µM)[2] |
| 2 | HePG2 | 16.08 | 1.09 |
| HCT-116 | 8.81 | ||
| MCF-7 | 8.36 | ||
| 3 | HePG2 | - | 0.93 |
| HCT-116 | - | ||
| MCF-7 | - | ||
| 10 | HePG2 | - | 1.12 |
| HCT-116 | - | ||
| MCF-7 | - | ||
| 11 | HePG2 | - | 0.81 |
| HCT-116 | - | ||
| MCF-7 | - | ||
| Gefitinib (Reference) | - | - | 0.90 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. EGFR TK Inhibition IC50 values represent the concentration of the compound required to inhibit the activity of the EGFR tyrosine kinase by 50%.
The data suggests that derivatives incorporating the benzonitrile-related scaffold can effectively inhibit cancer cell proliferation and target key oncogenic drivers like EGFR. The mechanism of action for some of these compounds involves arresting the cell cycle at the G2/M phase and inducing apoptosis.[2]
Furthermore, the concept of synthetic lethality has been explored by combining EGFR and PARP inhibition, a strategy that could be relevant for derivatives of this compound.[4][5] Inhibiting both pathways has shown to be effective in triple-negative breast cancer cells.[3][4]
Antimicrobial Activity: A New Frontier
The benzonitrile scaffold has also been incorporated into novel antimicrobial agents. While specific data on this compound derivatives is emerging, related compounds have shown promising activity against a range of bacterial and fungal pathogens.[1] For instance, indole-acrylonitrile derivatives have been synthesized and evaluated for their antimicrobial properties.[6]
The proposed mechanism of action for some acrylonitrile-based compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases, which are crucial for bacterial cell wall synthesis.[6]
Enzyme Inhibition: A Broad Spectrum of Targets
The versatility of the benzonitrile core extends to the inhibition of various other enzymes implicated in disease. For example, derivatives have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs.[7] A study on 1,2-benzothiazine-N-arylacetamides, which can be conceptually linked to benzonitrile derivatives, identified potent α-glucosidase inhibitors.[7]
| Compound ID | α-Glucosidase Inhibition IC50 (µM)[7] |
| 11c | 30.65 |
| 12a | 18.25 |
| 12d | 20.76 |
| 12e | 35.14 |
| 12g | 24.24 |
| Acarbose (Reference) | 58.8 |
IC50 values represent the concentration of the compound required to inhibit the activity of the α-glucosidase enzyme by 50%.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase.[2]
-
Assay Principle: The assay is typically performed using a kit that measures the amount of phosphorylated substrate produced by the kinase.
-
Reaction Mixture: The reaction is carried out in a 96-well plate containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature for a set period to allow for the phosphorylation reaction to occur.
-
Detection: A detection reagent, often an antibody that specifically recognizes the phosphorylated substrate, is added. This is typically followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate that produces a colorimetric or chemiluminescent signal.
-
Signal Measurement: The signal is measured using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: Experimental workflow for evaluating anticancer activity using the MTT assay.
Figure 2: Simplified representation of the EGFR signaling pathway and the inhibitory action of benzonitrile derivatives.
The continued exploration of derivatives from this compound holds significant promise for the discovery of novel therapeutic agents. The data and protocols presented in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Synthetic lethal interactions between EGFR and PARP inhibition in human triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of 2-Bromo-4-fluorobenzonitrile
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-4-fluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds.[1][2] This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For pharmaceutical compounds, reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis due to its high resolution, sensitivity, and reproducibility.[3] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
This guide compares three distinct RP-HPLC methods for the purity analysis of this compound, highlighting the impact of different stationary phases and mobile phase compositions on the separation efficiency.
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
General Sample Preparation
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Further dilute this stock solution to a working concentration of 0.1 mg/mL with the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Method 1: Isocratic Elution with a Standard C18 Column
This method represents a common starting point for the analysis of non-polar to moderately polar compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a quaternary pump, an autosampler, and a column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method 2: Gradient Elution with a Phenyl-Hexyl Column
This method explores the use of a different stationary phase to potentially improve selectivity for aromatic compounds and their related impurities.
-
Instrumentation: Same as Method 1.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method 3: Isocratic Elution with a Biphenyl Column and Methanol as Organic Modifier
This method investigates the effect of a different organic modifier and a biphenyl stationary phase, which can offer unique selectivity for compounds with pi-electrons.
-
Instrumentation: Same as Method 1.
-
Column: Biphenyl, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase: Methanol and Water (70:30, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Comparative Data Presentation
The following tables summarize the hypothetical performance data for the three HPLC methods in the purity analysis of a this compound sample containing two known impurities: 4-fluorobenzonitrile and 2-bromobenzonitrile.
Table 1: Chromatographic Performance
| Parameter | Method 1 (C18, Isocratic) | Method 2 (Phenyl-Hexyl, Gradient) | Method 3 (Biphenyl, Isocratic) |
| Retention Time (min) | |||
| 4-fluorobenzonitrile | 3.8 | 5.2 | 4.5 |
| This compound | 5.1 | 8.9 | 6.2 |
| 2-bromobenzonitrile | 5.5 | 9.8 | 7.1 |
| Resolution | |||
| (4-fluorobenzonitrile / Main) | 1.8 | 4.5 | 2.5 |
| (Main / 2-bromobenzonitrile) | 1.2 | 2.8 | 1.9 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | 1.2 |
| Theoretical Plates (Main Peak) | 8,500 | 15,200 | 11,800 |
Table 2: Purity Analysis Results
| Analyte | Method 1 Area % | Method 2 Area % | Method 3 Area % |
| 4-fluorobenzonitrile | 0.25 | 0.28 | 0.26 |
| This compound | 99.50 | 99.45 | 99.48 |
| 2-bromobenzonitrile | 0.15 | 0.17 | 0.16 |
| Unknown Impurities | 0.10 | 0.10 | 0.10 |
| Total Purity | 99.50% | 99.45% | 99.48% |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical process.
Caption: General workflow for HPLC purity analysis of this compound.
Caption: Logical comparison of different HPLC methods for purity analysis.
Discussion and Conclusion
The comparative data indicates that Method 2 (Phenyl-Hexyl, Gradient) provides the most effective separation of this compound from its potential impurities. The gradient elution, combined with the selectivity of the phenyl-hexyl column for aromatic compounds, resulted in significantly better resolution between the main peak and the impurities compared to the other methods. The improved peak shape (lower tailing factor) and higher theoretical plate count also suggest superior efficiency.
While Method 1 offers a simpler isocratic approach, the resolution between the main component and 2-bromobenzonitrile is marginal (1.2), which may not be sufficient for robust quality control. Method 3 shows intermediate performance, with better resolution than Method 1 but not as good as Method 2.
References
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structures of 2-Bromo-4-fluorobenzonitrile Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights into intermolecular interactions, conformational preferences, and packing motifs. This guide offers a comparative analysis of the X-ray crystal structure of a key derivative of the versatile building block, 2-Bromo-4-fluorobenzonitrile, and its close structural analog, providing valuable data for rational drug design and materials science.
The strategic placement of bromine, fluorine, and nitrile functionalities on a benzene ring makes this compound a highly valuable scaffold in medicinal chemistry. The bromine atom serves as a handle for cross-coupling reactions, the fluorine atom can modulate electronic properties and metabolic stability, and the nitrile group can participate in various synthetic transformations or act as a key pharmacophoric element. While the crystal structure of the parent this compound is not publicly available, a detailed examination of its derivatives and analogs can provide a wealth of information about its structural behavior.
This guide will focus on a comparative analysis of two key compounds:
-
Derivative 1: 2-(4-Aminophenyl)-4-fluorobenzonitrile, a derivative of the target molecule where the bromine atom has been substituted.
-
Analog 1: 2-Bromo-4-methylbenzonitrile, a closely related compound where the fluorine atom is replaced by a methyl group.
Comparative Crystallographic Data at a Glance
The following table summarizes the key crystallographic parameters for our target derivative and its structural analog, offering a direct comparison of their solid-state properties.
| Parameter | 2-(4-Aminophenyl)-4-fluorobenzonitrile | 2-Bromo-4-methylbenzonitrile |
| Chemical Formula | C₁₃H₉FN₂ | C₈H₆BrN |
| Molecular Weight | 212.23 g/mol | 196.05 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 10.136(3) | 7.5168(11) |
| b (Å) | 5.923(2) | 7.8383(11) |
| c (Å) | 17.067(5) | 7.9428(11) |
| α (°) | 90 | 69.243(7) |
| β (°) | 96.93(3) | 64.375(8) |
| γ (°) | 90 | 87.567(8) |
| Volume (ų) | 1017.5(5) | 391.14(10) |
| Z | 4 | 2 |
| Temperature (K) | 293(2) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Key Interactions | N-H···N hydrogen bonds, π-π stacking | Weak π–π stacking interactions |
Deciphering the Experimental Details: Protocols for Structure Determination
The reliability of crystallographic data is intrinsically linked to the precision of the experimental methods employed. Below are the detailed protocols for the synthesis and single-crystal X-ray diffraction analysis of the featured compounds.
Synthesis and Crystallization
2-(4-Aminophenyl)-4-fluorobenzonitrile: This derivative is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-aminophenylboronic acid.
-
Reaction: In a suitable solvent such as a mixture of toluene, ethanol, and water, this compound, 4-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are combined. The mixture is heated under an inert atmosphere until the reaction is complete.
-
Isolation and Crystallization: The product is extracted with an organic solvent, and the solvent is evaporated. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.
2-Bromo-4-methylbenzonitrile: This analog can be prepared from 3-Bromo-4-aminotoluene.
-
Reaction: 3-Bromo-4-aminotoluene is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures. The resulting diazonium salt is then subjected to a Sandmeyer reaction with a cyanide source (e.g., CuCN) to introduce the nitrile group.
-
Isolation and Crystallization: The product is isolated by extraction and purified by column chromatography or recrystallization. Single crystals are often grown by slow evaporation of a solution in an appropriate solvent like ethanol.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. These diffraction intensities are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution). The initial atomic model is then refined against the experimental data to obtain a precise and accurate final structure.
Visualizing the Process: The X-ray Crystallography Workflow
To better illustrate the journey from a chemical compound to its three-dimensional structure, the following diagram outlines the typical experimental workflow for single-crystal X-ray crystallography.
Figure 1. A schematic overview of the single-crystal X-ray crystallography workflow.
Signaling Pathways and Logical Relationships in Drug Discovery
The structural information obtained from X-ray crystallography is a cornerstone of modern drug discovery. It allows for the visualization of drug-target interactions, guiding the design of more potent and selective inhibitors. The following diagram illustrates the logical relationship between structural biology and the drug discovery pipeline.
A Comparative Cost-Analysis of Synthetic Routes to 2-Bromo-4-fluorobenzonitrile
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Bromo-4-fluorobenzonitrile is a versatile building block in the synthesis of numerous pharmaceutical and agrochemical compounds. This guide provides an objective comparison of three potential synthetic routes to this important molecule, supported by experimental data and a detailed cost-analysis to inform strategic manufacturing decisions.
This analysis focuses on three primary synthetic pathways: the dehydration of 2-bromo-4-fluorobenzamide, the conversion of 2-bromo-4-fluorobenzaldehyde, and a Sandmeyer reaction starting from 2-amino-4-fluorobenzonitrile. Each route is evaluated based on reagent costs, reaction yields, and procedural complexity.
At a Glance: Comparative Synthesis Overview
The following table summarizes the key quantitative metrics for the three analyzed synthetic routes to this compound.
| Metric | Route 1: From Amide | Route 2: From Aldehyde | Route 3: From Amine (Sandmeyer) |
| Starting Material | 2-Bromo-4-fluorobenzamide | 2-Bromo-4-fluorobenzaldehyde | 2-Amino-4-fluorobenzonitrile |
| Key Reagents | Trifluoroacetic anhydride, Pyridine | Ru(bpy)3(PF6)2, (NH4)2S2O8, Pyridine, Acetonitrile | NaNO2, CuBr, HBr |
| Reported Yield | Not explicitly found | 50%[1] | Not explicitly found for this substrate |
| Estimated Reagent Cost per Mole of Product | Dependent on amide cost and yield | ~$8,500 - $9,500 | Dependent on yield |
| Procedural Complexity | Moderate | High (photocatalysis, column chromatography) | Moderate (diazotization at low temp.) |
Route 1: Dehydration of 2-Bromo-4-fluorobenzamide
This synthetic approach involves the dehydration of a commercially available amide precursor.
Experimental Protocol
A solution of 2-bromo-4-fluorobenzamide (0.05 mol) in dry pyridine (50 ml) is cooled in an ice bath. Trifluoroacetic anhydride (0.0525 mol) is then added dropwise with stirring. After the addition, the reaction is allowed to warm to room temperature and stirred for 2 hours. The bulk of the solvent is removed under reduced pressure. The residue is dissolved in ether, washed, and dried. The final product is obtained as a solid after evaporation of the ether and can be further purified by sublimation to yield white crystals.[2]
Cost Analysis
Visualization
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Bromo-4-fluorobenzonitrile
Comparison of Proposed Analytical Methods
Both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are viable techniques for the quantification of 2-Bromo-4-fluorobenzonitrile. The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of HPLC and GC Methods for this compound Quantification
| Feature | Proposed RP-HPLC Method | Proposed GC-FID Method |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Separation of volatile compounds based on their boiling points and interaction with the stationary phase.[4] |
| Stationary Phase | C18 (octadecylsilane) bonded silica is a common choice for non-polar to moderately polar compounds.[5] | A non-polar or intermediate polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for halogenated aromatic compounds.[6] |
| Mobile/Carrier Gas | A mixture of an organic solvent (e.g., acetonitrile or methanol) and water.[5] | An inert gas, typically helium or nitrogen.[4] |
| Detection | UV spectrophotometry, likely around 254 nm where benzonitrile derivatives often absorb. | Flame Ionization Detector (FID), which is sensitive to organic compounds.[7] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water mixture), followed by filtration.[8][9] | Dissolution in a volatile organic solvent (e.g., methanol, acetone). |
| Typical Run Time | 10-30 minutes | 10-20 minutes |
| Advantages | Robust, widely applicable, suitable for non-volatile impurities. | High resolution, sensitive for volatile compounds.[7] |
| Disadvantages | May require pH adjustment of the mobile phase for optimal peak shape. | Requires the analyte to be thermally stable and volatile. |
Experimental Protocols
The following are proposed starting points for method development and validation. Optimization of these conditions will be necessary to achieve the desired performance.
Proposed RP-HPLC-UV Method
This method is designed for the quantification of this compound in a drug substance or intermediate.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm filter before injection.[9]
Proposed GC-FID Method
This method is suitable for determining the purity of this compound and quantifying volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[4]
-
Column: A capillary column with a stationary phase of 5% phenyl polysiloxane (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Maintain at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent like methanol or acetone to a concentration of about 1 mg/mL.
Method Validation
Once a suitable chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3]
Table 2: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[3][10] | No interference from blank or placebo at the retention time of the analyte. Peak purity should be demonstrated. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] | For assay: 80% to 120% of the test concentration. For impurities: From the reporting limit to 120% of the specification.[11] |
| Accuracy | The closeness of test results to the true value.[2] | For assay: 98.0% to 102.0% recovery. For impurities: Recovery will depend on the concentration. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] | Repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) of ≤ 2%.[10][12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] | The system suitability parameters should remain within acceptable limits when method parameters (e.g., pH, flow rate, temperature) are slightly varied. |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the development and validation of an analytical method.
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. postnova.com [postnova.com]
- 7. longdom.org [longdom.org]
- 8. organomation.com [organomation.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. scribd.com [scribd.com]
- 12. theaspd.com [theaspd.com]
The Blueprint for Brilliance: Benchmarking OLED Emitters Derived from 2-Bromo-4-fluorobenzonitrile
A Comparative Guide for Researchers in Organic Electronics and Drug Development
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the emissive materials is paramount. The strategic use of versatile chemical building blocks is key to unlocking next-generation performance. One such foundational precursor is 2-Bromo-4-fluorobenzonitrile, a compound prized for its utility in constructing complex, high-performance organic molecules. While not used directly in the final device, its derivatives, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF) emitters, are at the forefront of OLED research.
This guide provides a comprehensive performance benchmark of a representative blue TADF emitter synthesized from a difluorobenzonitrile core, a structure accessible from this compound. We will compare its performance against other state-of-the-art blue TADF emitters, offering researchers and scientists a clear, data-driven overview of the current landscape.
From Precursor to High-Performance Emitter: A Synthetic Pathway
This compound serves as a valuable starting point for the synthesis of various benzonitrile-based cores for OLED emitters. Through strategic chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, this precursor can be elaborated into sophisticated donor-acceptor molecules. A prominent class of high-performance blue TADF emitters based on a difluorobenzonitrile acceptor core are dicarbazole-difluorobenzonitrile derivatives.
For the purpose of this guide, we will focus on a representative high-performance blue TADF emitter, 2,5-bis(carbazol-9-yl)-3,6-difluorobenzonitrile . The following diagram illustrates a logical synthetic workflow from a fluorinated benzonitrile precursor to its application in an OLED device.
Comparative Cytotoxicity Analysis of Novel Benzofuran Derivatives Against Human Colorectal Carcinoma
A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of halogenated benzofuran and dihydrobenzofuran derivatives, with a focus on their efficacy against HCT116 colorectal cancer cells.
This guide provides an objective comparison of the cytotoxic performance of newly synthesized fluorinated and brominated benzofuran and dihydrobenzofuran derivatives. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of these compounds as anticancer agents. The experimental data is supported by detailed methodologies for key assays, and visualizations of the apoptotic signaling pathway and experimental workflow are provided to enhance understanding.
Quantitative Cytotoxicity Data
A study by Ayoub et al. (2023) investigated the anti-proliferative effects of a series of fluorinated benzofuran and dihydrobenzofuran derivatives on the human colorectal carcinoma cell line, HCT116. Two compounds, Ethyl 5-bromo-4,6-difluoro-2,3-dihydrobenzofuran-3-carboxylate (Compound 1) and 5-Bromo-4,6-difluoro-2,3-dihydrobenzofuran-3-carboxylic acid (Compound 2) , demonstrated significant cytotoxic activity. The half-maximal inhibitory concentration (IC50) values were determined using a WST-1 cell proliferation assay after 72 hours of treatment.
| Compound ID | Chemical Name | Target Cell Line | IC50 (µM)[1] |
| 1 | Ethyl 5-bromo-4,6-difluoro-2,3-dihydrobenzofuran-3-carboxylate | HCT116 | 19.5 |
| 2 | 5-Bromo-4,6-difluoro-2,3-dihydrobenzofuran-3-carboxylic acid | HCT116 | 24.8 |
These results indicate that both compounds exhibit notable cytotoxicity against HCT116 cells, with Compound 1 being the more potent of the two.
Mechanism of Action: Induction of Apoptosis
The study by Ayoub et al. (2023) further investigated the mechanism by which these compounds induce cell death. Their findings suggest that the cytotoxic effect is mediated through the induction of apoptosis. This was evidenced by the inhibition of the anti-apoptotic protein Bcl-2 and the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a key hallmark of apoptosis. The cleavage of PARP-1 by caspases is a critical step in the apoptotic cascade, leading to the dismantling of the cell.
Caption: Apoptotic signaling pathway induced by brominated benzofuran derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Proliferation (WST-1) Assay
This assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Compound 1 and Compound 2) and incubated for 72 hours.
-
WST-1 Reagent Addition: Following the treatment period, 10 µL of WST-1 reagent is added to each well.
-
Incubation: The plates are incubated for an additional 1 to 4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The intensity of the color produced is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is calculated from the dose-response curve.
Western Blot Analysis for Bcl-2 and PARP-1
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: HCT116 cells are treated with the test compounds for a specified time. After treatment, the cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Bcl-2 and PARP-1 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
Caption: Experimental workflow for cytotoxicity and apoptosis analysis.
Conclusion and Future Directions
The fluorinated and brominated benzofuran and dihydrobenzofuran derivatives, particularly Compound 1 and Compound 2, demonstrate promising cytotoxic effects against the HCT116 human colorectal carcinoma cell line. The mechanism of action appears to involve the induction of apoptosis, a desirable characteristic for anticancer agents.
Further research is warranted to explore the structure-activity relationship of this class of compounds more extensively to identify derivatives with enhanced potency and selectivity. In vivo studies are also necessary to evaluate the therapeutic potential and safety profile of these compounds in preclinical cancer models. While the direct synthesis of these specific compounds from 2-Bromo-4-fluorobenzonitrile was not detailed in the reviewed literature, the presence of the bromo- and fluoro-phenyl moiety highlights the importance of such precursors in generating novel, biologically active molecules. Future synthetic efforts could explore the utility of this compound and its isomers as versatile starting materials for the generation of diverse libraries of benzofuran derivatives for anticancer drug discovery.
References
The Antimicrobial Potential of Halogenated Benzonitrile Analogs: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the antimicrobial activity of 2-Bromo-4-fluorobenzonitrile and its immediate analogs remains limited in publicly accessible research, the foundational role of this compound as a versatile scaffold in medicinal chemistry warrants an exploration of related structures.[1][2] This guide provides a comparative analysis of the antimicrobial properties of various benzonitrile and halogenated aromatic compounds, offering insights into the structure-activity relationships that may inform the design of novel antimicrobial agents derived from or inspired by this compound.
The unique combination of a nitrile group, a bromine atom, and a fluorine atom in this compound presents multiple reactive sites, making it a valuable building block in the synthesis of complex pharmaceutical molecules.[1][2] The antimicrobial efficacy of compounds is often influenced by the presence and position of halogens and other functional groups on the aromatic ring. This guide synthesizes findings from studies on bromo- and fluoro-substituted aromatic compounds to provide a comparative perspective.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated and benzonitrile-related compounds against selected microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound Class | Specific Analog | Test Organism | MIC (µg/mL) | Reference |
| Benzonitrile Derivatives | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [3] |
| Fluorinated Benzimidazoles | 2-(m-fluorophenyl)-benzimidazole derivative (14) | Bacillus subtilis | 7.81 | [4] |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole derivative (18) | Gram-negative bacteria | 31.25 | [4] | |
| Brominated Indole Derivatives | 6-bromoindolglyoxylamide polyamine (3) | Staphylococcus aureus | Not specified, but showed intrinsic activity | [5] |
| 6-bromoindolglyoxylamide polyamine (3) | Pseudomonas aeruginosa | Not specified, but showed antibiotic enhancing properties | [5] | |
| Brominated N-Acylhydrazones | Compound 9 | Bacillus subtilis | 62.50 | [6] |
| Compound 9 | Pseudomonas aeruginosa | 62.50 | [6] | |
| Benzyl Bromide Derivatives | Benzyl bromide (1a) | Staphylococcus aureus | 1000 | [7] |
| Benzyl bromide (1a) | Candida albicans | 250 | [7] | |
| Benzyl bromide (1c) | Streptococcus pyogenes | 500 | [7] |
Insights from Structure-Activity Relationship Studies
Several studies highlight the significance of halogen substitution for antimicrobial activity. For instance, research on fluorinated benzimidazole derivatives demonstrated that fluoro-substituted compounds generally exhibit good antibacterial and antifungal properties compared to their unsubstituted parent compounds.[4] Specifically, a derivative with a fluorine atom in the meta-position of a phenyl ring attached to the benzimidazole core showed high activity against Gram-negative bacteria.[4]
Similarly, studies on flavonoid derivatives have shown that the presence of chlorine or bromine atoms can significantly influence their antimicrobial properties.[8][9] In some cases, halogenated derivatives of flavonoids have been found to enhance antibacterial activity.[10] The incorporation of two electron-withdrawing chlorine groups in a phenyl ring has been observed to increase the antibacterial effect compared to a single chlorine substituent.[6]
Experimental Protocols: A Generalized View
The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antimicrobial activity of a compound. While specific parameters may vary between studies, the broth microdilution method is a commonly employed technique.
General Protocol for Broth Microdilution Assay
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium. The concentration of the inoculum is adjusted to a specific cell density, typically measured as colony-forming units per milliliter (CFU/mL).
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells, including a positive control (microorganism with no compound) and a negative control (medium with no microorganism), are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the antimicrobial susceptibility of a compound using the broth microdilution method.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Conclusion
While direct antimicrobial data for this compound analogs is not yet prevalent, the analysis of structurally related halogenated and benzonitrile compounds provides valuable insights for future drug discovery efforts. The presence of bromine and fluorine atoms is a recurring theme in compounds with notable antimicrobial activity. Further synthesis and evaluation of derivatives using this compound as a starting material could lead to the development of novel and potent antimicrobial agents. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers in this promising area of study.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-fluorobenzonitrile: A Guide for Laboratory Professionals
The safe handling and disposal of 2-Bromo-4-fluorobenzonitrile are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This compound is classified as hazardous, and improper disposal can lead to significant health risks and environmental contamination.[1] Adherence to the following procedural steps is essential for researchers, scientists, and drug development professionals.
Essential Safety & Hazard Information
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[2][3][4] Therefore, all waste containing this compound must be treated as hazardous.[1]
| Hazard Category | Classification | GHS Statements | Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2][3][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][3][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3][4] |
| Transport Hazard Class | 6.1 | UN Number: 2811 or 3439 | [2][6] |
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the safe disposal of small laboratory quantities of this compound and contaminated materials.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[1] Eye protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[6]
-
Skin and Body Protection: Wear a laboratory coat.[1] For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls are necessary.[1]
-
Respiratory Protection: All handling of this compound waste must be conducted in a well-ventilated area or within a certified chemical fume hood.[1]
-
Work Area Preparation: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]
2. Waste Collection and Segregation:
-
Solid Waste:
-
Carefully sweep up solid this compound. Avoid creating dust.[6][7]
-
Place the solid waste into a suitable, clearly labeled, and sealable container for disposal.[7][8]
-
Any materials used for spill cleanup (e.g., absorbent pads, vermiculite) should also be treated as hazardous waste and placed in the same container.[1][9]
-
-
Liquid Waste (Solutions):
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, bench paper, and pipette tips that are contaminated must be collected as hazardous solid waste.[6]
-
Contaminated clothing should be removed immediately and washed before reuse.[3][4]
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.[10]
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][8]
-
Keep waste containers locked up or in an area accessible only to authorized personnel.[4]
-
Do not mix this waste with other waste streams to prevent potentially dangerous reactions.[1]
-
4. Final Disposal:
-
Waste must be disposed of through a licensed professional waste disposal service or an approved waste disposal plant.[4][6]
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3][11]
-
Leave chemicals in their original containers when possible and do not mix with other waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. vumc.org [vumc.org]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-Bromo-4-fluorobenzonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Bromo-4-fluorobenzonitrile (CAS No: 36282-26-5). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation and may also lead to respiratory irritation.[1][2]
Signal Word: Warning[1]
Hazard Pictogram:
-
GHS06: Skull and crossbones (for some isomers, indicating high toxicity)[3]
-
GHS07: Exclamation mark (indicating skin/eye irritation, acute toxicity)
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side-shields or Goggles | Must comply with European Standard EN 166 or OSHA 29 CFR 1910.133 to protect against splashes and dust.[1][2] |
| Hand Protection | Protective gloves | Chemical-resistant gloves are required. Immediately change gloves if they become contaminated.[1][3] |
| Skin and Body Protection | Long-sleeved clothing / Laboratory coat | Provides a barrier against accidental skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | For large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1] A self-contained breathing apparatus should be available for emergencies.[3] |
Operational and Handling Protocols
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid direct contact with the substance. Do not get in eyes, on skin, or on clothing.[1][5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Take off contaminated clothing and wash it before reuse.[1]
Storage:
-
Store locked up.[6]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothes and footwear. If skin irritation persists, call a physician.[1][3] |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell. If conscious, give half a litre of water to drink immediately.[1][3] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Sweep or shovel the material into a suitable, sealed container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: Wear appropriate personal protective equipment during the entire cleanup process.
Disposal:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[3]
-
This material should be transferred to a suitable container and arranged for collection by a specialized disposal company.[4]
-
Do not let the product enter drains.[6]
Chemical Spill Response Workflow
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
